INCB059872 tosylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C37H50N2O9S2 |
|---|---|
Poids moléculaire |
730.9 g/mol |
Nom IUPAC |
1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;bis(4-methylbenzenesulfonic acid) |
InChI |
InChI=1S/C23H34N2O3.2C7H8O3S/c1-28-17-22(15-24-20-14-19(20)18-6-3-2-4-7-18)10-12-25(13-11-22)16-23(21(26)27)8-5-9-23;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-4,6-7,19-20,24H,5,8-17H2,1H3,(H,26,27);2*2-5H,1H3,(H,8,9,10)/t19-,20+;;/m0../s1 |
Clé InChI |
BRQIVALNCYFXEC-HUQPAIQZSA-N |
Origine du produit |
United States |
Foundational & Exploratory
INCB059872 Tosylate in Acute Myeloid Leukemia: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells and a concurrent blockage in their differentiation. A key contributor to this pathology is the dysregulation of the epigenetic landscape, which maintains an oncogenic transcriptional program. INCB059872 tosylate, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), represents a promising therapeutic strategy. This technical guide provides an in-depth exploration of the core mechanism of action of INCB059872 in AML, detailing its molecular target, the downstream signaling consequences, and its effects on leukemic cells. This document summarizes preclinical quantitative data, outlines key experimental methodologies, and provides visual representations of the critical pathways and workflows.
Core Mechanism of Action: LSD1 Inhibition and Reversal of Differentiation Block
INCB059872 is a flavin adenine (B156593) dinucleotide (FAD)-directed inhibitor that forms a covalent adduct with the FAD cofactor of the LSD1 enzyme, leading to its irreversible inactivation.[1] In the context of AML, the primary mechanism of action is not direct cytotoxicity but rather the induction of myeloid differentiation.[2]
LSD1 is a critical component of the CoREST (Co-repressor for RE1-silencing transcription factor) complex. In many AML subtypes, this complex is recruited to the promoter and enhancer regions of key myeloid lineage genes by the transcription factors GFI1 (Growth Factor Independence 1) and its homolog GFI1B.[3] By demethylating histone H3 at lysine (B10760008) 4 (H3K4me1/2), LSD1 reinforces a repressive chromatin state, silencing genes necessary for myeloid differentiation and maintaining the leukemic stem cell phenotype.[3][4]
INCB059872 disrupts this process. By inhibiting LSD1, it prevents the demethylation of H3K4. This leads to an accumulation of active histone marks at the regulatory regions of GFI1/GFI1B target genes.[3] The resulting change in the chromatin landscape lifts the transcriptional repression, reactivating a genetic program that drives the differentiation of leukemic blasts into more mature myeloid cells, such as monocytes and granulocytes.[5] This is phenotypically observed through the increased expression of cell surface markers like CD11b and CD86.[1][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. INCB59872 / Incyte [delta.larvol.com]
- 3. ImCheck to Present Updated ICT01 Data with Unprecedented High Rates of Complete Remission in AML at the AACR Annual Meeting 2025: Imcheck Therapeutics [imchecktherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
INCB059872 Tosylate: A Deep Dive into its LSD1 Inhibition Pathway and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of INCB059872 tosylate, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). We will delve into its core mechanism of action, the intricate signaling pathways it modulates, and the preclinical and clinical data that underscore its promise as a therapeutic agent in oncology.
Introduction to LSD1 and its Role in Cancer
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation.[1] It primarily functions to demethylate mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), leading to transcriptional repression of target genes.[1] Additionally, LSD1 can demethylate H3K9me1/2, which is associated with transcriptional activation.[1]
LSD1 is a key component of several protein complexes, most notably the CoREST complex, which also includes histone deacetylases 1 and 2 (HDAC1/2) and REST corepressor 1 (RCOR1).[2] This complex is crucial for repressing neuronal genes in non-neuronal cells and is implicated in a variety of cellular processes, including differentiation and hematopoiesis.
In numerous cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and various solid tumors, LSD1 is overexpressed.[3][4] This overexpression contributes to oncogenesis by suppressing the expression of tumor suppressor genes and blocking cellular differentiation, thereby maintaining a stem-cell-like state.[3][5] Consequently, LSD1 has emerged as a compelling therapeutic target for cancer drug development.
This compound: An Irreversible LSD1 Inhibitor
INCB059872 is an orally bioavailable, potent, and selective irreversible inhibitor of LSD1.[1][6][7] Its mechanism of action involves the formation of a covalent adduct with the FAD cofactor of LSD1, leading to its inactivation.[5] This irreversible inhibition results in a sustained pharmacodynamic effect.
The inhibition of LSD1 by INCB059872 leads to two primary epigenetic consequences:
-
Increased H3K4 methylation: By blocking the demethylation of H3K4, INCB059872 enhances the levels of H3K4me1/2, which are marks associated with active transcription. This leads to the increased expression of tumor suppressor genes.[1][8]
-
Increased H3K9 methylation: Inhibition of LSD1 also promotes the methylation of H3K9, a mark associated with transcriptional repression. This results in the decreased transcription of genes that promote tumor growth.[1][7]
Collectively, these epigenetic modifications trigger a cascade of downstream effects, including the induction of cellular differentiation and the inhibition of tumor cell proliferation.[9][10]
The INCB059872-Mediated LSD1 Inhibition Pathway
The antitumor effects of INCB059872 are rooted in its ability to disrupt the normal functioning of the LSD1-CoREST complex and modulate key transcription factors. A critical aspect of this pathway involves the regulation of Growth Factor Independence 1 (GFI1) and GFI1B, which are transcriptional repressors crucial for hematopoietic development.[6]
In myeloid leukemia, the inhibition of LSD1 by INCB059872 leads to a loss of CoREST activity and the subsequent activation of GFI1-regulated genes.[6][11] This disruption of the GFI1/GFI1B regulatory network is a key driver of the differentiation of leukemia cells.[6]
dot
Caption: INCB059872 signaling pathway.
Quantitative Preclinical Data
INCB059872 has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly in SCLC and AML.
| Cell Line | Cancer Type | EC50 (nM) | Citation |
| SCLC Panel | Small Cell Lung Cancer | 47 - 377 | [5][9] |
| NCI-H526 | Small Cell Lung Cancer | Not specified | [5] |
| NCI-H1417 | Small Cell Lung Cancer | Not specified | [5] |
| THP-1 | Acute Myeloid Leukemia | < 1 (H3K4me2) | [9] |
Note: EC50 values represent the concentration of a drug that gives half-maximal response.
In preclinical xenograft models, orally administered INCB059872 has shown significant tumor growth inhibition.[5][9] In a human AML xenograft model, INCB059872 induced differentiation and prolonged the survival of leukemic mice.[9] Similarly, in SCLC xenograft models (NCI-H526 and NCI-H1417), INCB059872 inhibited tumor growth and induced the expression of target genes such as FEZ1 and UMODL1.[5][9]
Key Experimental Protocols
The mechanism of action of INCB059872 has been elucidated through a variety of advanced molecular biology techniques.
Precision Nuclear Run-On Sequencing (PRO-seq)
-
Objective: To measure nascent transcription at the genome-wide level to identify the earliest transcriptional changes following INCB059872 treatment.
-
Methodology:
-
AML cell lines (e.g., THP-1) are treated with INCB059872 or a vehicle control for a short duration (e.g., 24 hours).[2]
-
Nuclei are isolated, and run-on transcription is performed in the presence of biotin-NTPs, which are incorporated into newly transcribed RNA.
-
The nascent biotinylated RNA is isolated and subjected to library preparation for high-throughput sequencing.
-
Sequencing reads are mapped to the genome to quantify transcriptional activity at genes and enhancers.[2]
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Objective: To map the genomic localization of histone modifications (e.g., H3K4me1, H3K4me2) and LSD1 binding following INCB059872 treatment.
-
Methodology:
-
Cells are treated with INCB059872 or a vehicle control.
-
Chromatin is cross-linked with formaldehyde, and the DNA is sheared into small fragments.
-
Antibodies specific to the protein or histone modification of interest are used to immunoprecipitate the corresponding chromatin fragments.
-
The cross-links are reversed, and the associated DNA is purified.
-
The purified DNA is sequenced, and the reads are mapped to the genome to identify regions of enrichment.
-
Single-Cell RNA Sequencing (scRNA-seq)
-
Objective: To characterize the heterogeneity of gene expression changes at the single-cell level in response to INCB059872.
-
Methodology:
-
Bone marrow samples from patients or treated mice are processed to obtain a single-cell suspension.[6][11]
-
Individual cells are captured, and their RNA is barcoded and reverse-transcribed.
-
The resulting cDNA is amplified, and sequencing libraries are prepared.
-
High-throughput sequencing is performed, and the data is analyzed to identify distinct cell populations and their gene expression profiles. This allows for the assessment of shifts in cell populations (e.g., accumulation of megakaryocyte early progenitor cells) and gene expression changes associated with GFI1/GFI1B regulation.[6][11]
-
dot
Caption: Key experimental workflows.
Clinical Development and Future Directions
INCB059872 has been evaluated in Phase I clinical trials for myeloid malignancies.[6][11] Clinical data has shown that treatment with INCB059872 can lead to shifts in gene expression associated with GFI1/GFI1B regulation, consistent with preclinical findings.[6] One of the observed dose-limiting toxicities is thrombocytopenia, which may be explained by the accumulation of megakaryocyte early progenitor cells with stem cell-like gene expression signatures.[6]
The exploration of INCB059872 in combination with other therapeutic agents is a promising avenue for future research. For instance, co-treatment with hypomethylating agents like azacitidine has shown clinical responses in some patients.[6] Furthermore, given the role of LSD1 in regulating immune checkpoint proteins and tumor immunogenicity, there is a strong rationale for investigating INCB059872 in combination with immunotherapy.[12]
Conclusion
This compound is a potent and selective irreversible inhibitor of LSD1 with a well-defined mechanism of action. By modulating histone methylation and disrupting key transcriptional regulatory networks, INCB059872 induces differentiation and inhibits the growth of cancer cells. The comprehensive preclinical data, coupled with early clinical findings, highlight the therapeutic potential of this compound in various hematological and solid tumors. Further clinical investigation, particularly in combination therapies, will be crucial in fully realizing the clinical utility of INCB059872 in the treatment of cancer.
References
- 1. Facebook [cancer.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. INCB059872 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 9. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia. | Semantic Scholar [semanticscholar.org]
- 12. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]
INCB059872 Tosylate: A Technical Guide to its Impact on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INCB059872 tosylate is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial in the epigenetic regulation of gene expression. By irreversibly inhibiting LSD1, INCB059872 modulates histone methylation patterns, leading to anti-tumor activity in various preclinical cancer models. This technical guide provides an in-depth overview of the mechanism of action of INCB059872, with a specific focus on its effects on histone methylation. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Modulation of Histone Methylation
INCB059872 functions as an irreversible inhibitor of LSD1 (also known as KDM1A), a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a critical role in transcriptional regulation. LSD1 primarily demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).
The inhibition of LSD1 by INCB059872 leads to a significant alteration of the histone methylation landscape:
-
Increased H3K4 Methylation: By blocking the demethylation of H3K4me1/2, INCB059872 treatment results in an accumulation of these activating marks. Increased H3K4 methylation is associated with the transcriptional activation of target genes, including tumor suppressor genes.[1]
-
Increased H3K9 Methylation: Similarly, inhibition of LSD1 prevents the removal of methyl groups from H3K9me1/2, leading to an increase in these repressive marks. Elevated H3K9 methylation is linked to the silencing of gene expression, particularly of genes that promote tumor growth.[1][2]
This dual effect on histone methylation ultimately leads to a reprogramming of the transcriptional landscape within cancer cells, promoting differentiation and inhibiting proliferation.
Quantitative Preclinical Data
INCB059872 has demonstrated significant anti-tumor activity in a range of preclinical models, particularly in hematological malignancies and small cell lung cancer. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Efficacy of INCB059872
| Cell Line Type | Cell Lines | Endpoint | Value Range | Reference(s) |
| Small Cell Lung Cancer (SCLC) | Panel of SCLC cell lines | EC50 (proliferation) | 47 - 377 nM | [3] |
| Non-Tumorigenic Cells | IL-2 stimulated T cells from normal donors | IC50 (proliferation) | > 10 µM | [3] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Molt-4, RPMI-8402, CCRF-HSB-2, CCRF-CEM | Proliferation Inhibition | Significant | [4] |
| Acute Myeloid Leukemia (AML) | Panel of human AML cell lines | Proliferation Inhibition & Differentiation Induction | Effective | [5] |
Table 2: In Vivo Efficacy of INCB059872
| Cancer Model | Treatment Regimen | Key Findings | Reference(s) |
| Human AML Xenograft | Oral administration (QD and QoD) | Significant inhibition of tumor growth; Sustained induction of CD86. | [5][6] |
| Murine MLL-AF9 Disseminated Leukemia | Oral administration | Significantly prolonged median survival; Induced cell differentiation of blast cells and reduced blast colonies; Normalized hematological parameters. | [5][6] |
| Human SCLC Xenograft (NCI-H526, NCI-H1417) | Oral administration (QD and QoD) | Inhibition of tumor growth; Induction of FEZ1 and UMODL1 genes; Marked reduction in serum pro-GRP levels. | [3] |
| Human T-ALL Xenograft (Molt-4, RPMI-8402, CCRF-HSB-2, CCRF-CEM) | Once daily oral administration | Significant inhibition of tumor growth. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of INCB059872 on histone methylation and gene expression.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Histone Modifications
This protocol is adapted for the analysis of histone modifications in acute myeloid leukemia (AML) cell lines.
1. Cell Fixation and Chromatin Preparation:
- Harvest approximately 10-20 million AML cells per ChIP sample.
- Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature with gentle rotation.
- Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
- Wash the cells twice with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer containing protease inhibitors.
- Sonicate the chromatin to shear DNA to an average fragment size of 200-600 bp. Verify fragment size by running an aliquot on an agarose (B213101) gel.
2. Immunoprecipitation:
- Pre-clear the chromatin with Protein A/G beads.
- Incubate the pre-cleared chromatin overnight at 4°C with rotation with an antibody specific for the histone modification of interest (e.g., anti-H3K4me2, anti-H3K9me2).
- Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-histone complexes.
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
3. Elution and DNA Purification:
- Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
- Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA using phenol:chloroform extraction or a DNA purification kit.
4. Library Preparation and Sequencing:
- Prepare sequencing libraries from the purified ChIP DNA and input control DNA according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Preparation Kit).
- Perform high-throughput sequencing.
5. Data Analysis:
- Align sequenced reads to the reference genome.
- Perform peak calling to identify regions of enrichment for the specific histone mark.
- Annotate peaks to genomic features and perform downstream analysis such as differential binding analysis between treated and untreated samples.
Precision Nuclear Run-On Sequencing (PRO-Seq)
This protocol is a generalized method for analyzing nascent transcription in cancer cells.
1. Nuclei Isolation and Permeabilization:
- Harvest cells and wash with ice-cold PBS.
- Resuspend cells in a hypotonic lysis buffer to swell the cells.
- Lyse the cells using a Dounce homogenizer or by gentle pipetting.
- Pellet the nuclei by centrifugation and wash with a suitable buffer.
- Permeabilize the nuclei with a mild detergent (e.g., Sarkosyl) to allow for the entry of biotinylated nucleotides.
2. Nuclear Run-On Assay:
- Incubate the permeabilized nuclei in a reaction mix containing biotin-labeled NTPs (e.g., Biotin-11-CTP). This allows RNA polymerases that were actively transcribing at the time of cell harvest to incorporate a single biotinylated nucleotide at the 3' end of the nascent RNA.
- Stop the reaction by adding a stop buffer.
3. Nascent RNA Isolation:
- Extract total RNA from the nuclei.
- Fragment the RNA to a suitable size.
- Enrich for biotinylated nascent RNA using streptavidin-coated magnetic beads.
4. Library Preparation and Sequencing:
- Perform 3' adapter ligation to the captured nascent RNA.
- Perform 5' adapter ligation.
- Reverse transcribe the RNA to cDNA.
- Amplify the cDNA by PCR to generate the sequencing library.
- Perform high-throughput sequencing.
5. Data Analysis:
- Align sequenced reads to the reference genome.
- Analyze the distribution of nascent transcripts at promoters, gene bodies, and enhancers to identify changes in transcriptional activity upon INCB059872 treatment.
Visualizations
The following diagrams illustrate the key signaling pathway affected by INCB059872 and a typical experimental workflow for its characterization.
Caption: Mechanism of INCB059872 action on histone methylation.
Caption: Workflow for studying INCB059872's effects.
Conclusion
This compound represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its potent and selective inhibition of LSD1 leads to a significant increase in both activating (H3K4me1/2) and repressive (H3K9me1/2) histone marks, ultimately resulting in the activation of tumor suppressor genes and the repression of oncogenes. The preclinical data strongly support its anti-tumor efficacy in various cancer models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of INCB059872 and other LSD1 inhibitors on histone methylation and gene regulation. Further studies, including the analysis of pharmacodynamic markers from clinical trials, will be crucial in fully elucidating the therapeutic potential of this class of epigenetic modulators.
References
Target Validation of INCB059872 Tosylate in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB059872 tosylate is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme frequently overexpressed in various cancers and a key regulator of gene expression.[1][2][3][4] This technical guide provides a comprehensive overview of the target validation of INCB059872 in cancer cells, with a focus on its mechanism of action, cellular effects, and the experimental methodologies used for its evaluation.
Core Mechanism of Action
INCB059872 acts as an irreversible inhibitor of LSD1 by forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor essential for its enzymatic activity.[5][6] LSD1 is a histone demethylase that removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[6][7]
The inhibition of LSD1 by INCB059872 leads to two primary downstream effects:
-
Increased H3K4 methylation: This epigenetic mark is associated with active gene transcription. By preventing its demethylation, INCB059872 enhances the expression of tumor suppressor genes.[2][3][4]
-
Increased H3K9 methylation: This mark is typically associated with gene repression. Inhibition of its demethylation by INCB059872 leads to a decrease in the transcription of oncogenes.[2][3][4]
A critical aspect of INCB059872's mechanism in myeloid malignancies involves the disruption of the LSD1/CoREST complex and the subsequent activation of genes regulated by the transcription factors GFI1 and GFI1B.[8]
Signaling Pathway
The signaling pathway affected by INCB059872 primarily involves the epigenetic regulation of gene expression through histone demethylation.
Caption: INCB059872 inhibits LSD1, altering histone methylation and gene expression.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of INCB059872 in various cancer cell lines and models.
Table 1: In Vitro Activity of INCB059872 in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| Panel of SCLC cell lines | Small Cell Lung Cancer | EC50 | 47 - 377 nM | [3] |
| THP-1 | Acute Myeloid Leukemia | Concentration for growth defect | 25 nM | [2] |
| 293T | (for mechanistic studies) | Concentration for increased enhancer activity | 25 nM | [2] |
Table 2: In Vivo Activity of INCB059872 in Animal Models
| Model | Cancer Type | Treatment | Outcome | Reference |
| Human AML xenografts | Acute Myeloid Leukemia | Oral administration | Significantly inhibited tumor growth | [5] |
| MLL-AF9 murine leukemia | Acute Myeloid Leukemia | Oral administration | Prolonged median survival, induced differentiation, reduced blast colonies | [5] |
| NCI-H526 & NCI-H1417 xenografts | Small Cell Lung Cancer | Oral administration | Inhibited tumor growth | [3] |
| C57BL/6J mice | (for mechanistic studies) | 10 mg/kg p.o. | Changes in bone marrow progenitor populations | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay
This protocol is a general guideline for determining the effect of INCB059872 on the proliferation of cancer cell lines.
Workflow Diagram:
Caption: Workflow for assessing cell viability after INCB059872 treatment.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SCLC or AML cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Remove the overnight culture medium and add the medium containing various concentrations of INCB059872. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the EC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is for assessing changes in protein expression, such as histone methylation marks, upon treatment with INCB059872.
Workflow Diagram:
Caption: Step-by-step workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with INCB059872 (e.g., 250 nM for 48 hours in 293T cells) and a vehicle control.[1] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., H3K4me2, H3K9me2, and a loading control like β-actin or Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Differentiation Markers
This protocol is for quantifying the expression of cell surface differentiation markers, such as CD11b, in AML cells treated with INCB059872.
Workflow Diagram:
Caption: Workflow for analyzing cell differentiation markers by flow cytometry.
Protocol:
-
Cell Treatment: Treat AML cells (e.g., THP-1 or MV-4-11) with INCB059872 at various concentrations and for different time points.
-
Cell Harvesting: Harvest the cells and wash them with PBS containing 2% FBS.
-
Antibody Staining: Resuspend the cells in a staining buffer and add a fluorescently conjugated anti-CD11b antibody. Incubate on ice for 30 minutes in the dark. Include an isotype control.
-
Washing: Wash the cells to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in a suitable buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software (e.g., FlowJo) to determine the percentage of CD11b-positive cells.
In Vivo Xenograft Model
This is a general protocol for evaluating the anti-tumor efficacy of INCB059872 in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., NCI-H526 SCLC cells or THP-1 AML cells) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer INCB059872 orally at a specified dose and schedule (e.g., daily or on alternative days). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess efficacy.
Conclusion
The target of this compound, LSD1, is a well-validated therapeutic target in various cancers. Preclinical data robustly demonstrate that INCB059872 effectively inhibits LSD1, leading to favorable epigenetic modifications that suppress tumor growth and promote differentiation in cancer cells. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of INCB059872 and other LSD1 inhibitors in oncology drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
preclinical studies of INCB059872 in myeloid leukemia
An In-depth Technical Guide to the Preclinical Studies of INCB059872 in Myeloid Leukemia
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A key feature of AML is a blockage in the differentiation of hematopoietic stem cells, often driven by an altered epigenetic landscape that promotes an oncogenic gene expression profile.[1][3] Lysine-Specific Demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9), has been identified as a critical epigenetic regulator in maintaining this oncogenic state.[1][2] Aberrant LSD1 activity suppresses myeloid differentiation, making it a promising therapeutic target.[1][3]
INCB059872 is a potent, selective, and orally bioavailable small molecule that irreversibly inhibits LSD1.[3][4] It functions as a flavin adenine (B156593) dinucleotide (FAD)-directed inhibitor, forming a covalent adduct with the FAD cofactor essential for LSD1's enzymatic activity.[3] This guide provides a comprehensive overview of the preclinical data for INCB059872 in myeloid leukemia, focusing on its mechanism of action, in vitro and in vivo efficacy, and potential in combination therapies.
Mechanism of Action
INCB059872 exerts its anti-leukemic effects by inhibiting LSD1, which leads to significant changes in the transcriptional landscape of AML cells. The primary mechanism involves the de-repression of genes regulated by the transcription factors GFI1 and GFI1B.[5][6][7] LSD1 is a component of the CoREST repressor complex; its inhibition leads to a loss of CoREST activity and the subsequent activation of GFI1/GFI1B target genes.[5][7] This reactivation of suppressed genes helps to drive myeloid differentiation.[5][8]
Studies using Precision Nuclear Run-on Sequencing (PRO-seq) have shown that treatment with INCB059872 rapidly alters nascent transcription, upregulating genes associated with the hematopoietic cell lineage, such as CSF1R and CD86.[8] Interestingly, while LSD1 inhibition is expected to increase histone methylation, significant genome-wide accumulation of H3K4me1 or H3K4me2 marks was not observed, suggesting the drug's primary effect is channeled through the disruption of specific transcriptional complexes.[8] Furthermore, INCB059872 treatment has been shown to decrease the expression of the key oncogene c-MYC, which is critical for the proliferation of many AML subtypes.[1][9]
Preclinical In Vitro Studies
INCB059872 has demonstrated significant anti-leukemic activity across a panel of human AML cell lines and in primary patient samples.[3] Its effects are primarily cytostatic, inducing a potent differentiation program rather than immediate cytotoxicity.
Effects on Cell Proliferation and Differentiation
Treatment with INCB059872 inhibits cellular proliferation and robustly induces myeloid differentiation.[3][9] This is consistently observed in cell lines with MLL translocations, such as THP-1 (MLL-AF9) and MV-4-11 (MLL-AF4), which are particularly sensitive to LSD1 inhibition.[6] For instance, THP-1 cells exhibit a growth defect within one cell doubling time (approximately 3 days) when treated with INCB059872.[6] Differentiation is phenotypically confirmed by the increased expression of cell surface markers CD11b and CD86.[1][3]
| Parameter | Cell Line | Observation | Reference |
| Potency (IC₅₀) | Not specified | 18 nM | [6] |
| Growth Inhibition | THP-1 | Growth defect observed within 3 days at 25 nM | [4][6] |
| Differentiation Markers | Panel of AML cell lines | Induction of CD86 and CD11b expression | [1][3] |
| Gene Expression | THP-1, MV-4-11 | Downregulation of MYC target genes | [6] |
| Primary Cells | Primary human AML cells | Inhibition of proliferation and induction of differentiation | [3] |
Experimental Protocols
Cell Viability Assay:
-
AML cells are seeded in 96-well plates at a specified density.
-
Cells are treated with a dose range of INCB059872 or vehicle control (DMSO).
-
Plates are incubated for a period of 3 to 7 days at 37°C in a 5% CO₂ incubator.
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader, and data are normalized to vehicle-treated controls to determine IC₅₀ values.
Flow Cytometry for Differentiation Markers:
-
AML cells are treated with INCB059872 or vehicle for 48-96 hours.
-
Cells are harvested, washed with PBS containing fetal bovine serum, and counted.
-
Cells are incubated with fluorescently-conjugated antibodies against surface markers (e.g., CD11b, CD86) for 30 minutes on ice, protected from light.
-
After incubation, cells are washed again to remove unbound antibodies.
-
Samples are analyzed on a flow cytometer to quantify the percentage of cells expressing the differentiation markers.
Preclinical In Vivo Studies
The anti-tumor activity of INCB059872 has been confirmed in multiple in vivo models of AML, demonstrating its potential for clinical translation.[3]
Xenograft and Disseminated Leukemia Models
In human AML xenograft models, such as those using THP-1 cells, oral administration of INCB059872 as a single agent significantly inhibits tumor growth.[3][9] Efficacy was observed with both daily (QD) and alternative-day (QoD) dosing regimens, consistent with the prolonged pharmacodynamic effects of its irreversible mechanism.[3]
In a more clinically relevant murine retroviral MLL-AF9 disseminated leukemia model, INCB059872 treatment significantly prolonged the median survival of leukemic mice compared to vehicle-treated animals.[2][3] Mechanistic studies in this model confirmed that the drug induced differentiation of murine blast cells, reduced blast colonies, and normalized hematological parameters.[3][9] In patient-derived xenograft (PDX) models, INCB059872 promoted the differentiation of early CD34+/CD38- hematopoietic progenitors into more committed lineages, increasing the populations of mature monocytes (CD14+) and granulocytes (CD15+).[10]
| Model Type | Key Findings | Reference |
| Human AML Xenograft (THP-1) | Significant tumor growth inhibition with QD and QoD dosing. | [3][9] |
| Murine MLL-AF9 Model | Prolonged median survival; induced blast cell differentiation; normalized blood counts. | [2][3] |
| PDX Models | Induced differentiation of leukemic stem/progenitor cells (CD34+/CD38-). | [10] |
Experimental Protocols
Human AML Xenograft Study:
-
Immunocompromised mice (e.g., NSG or SCID) are subcutaneously inoculated with a suspension of human AML cells (e.g., 5-10 million THP-1 cells).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and vehicle control groups.
-
INCB059872 is administered orally at predetermined doses and schedules (e.g., QD or QoD).
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, tumors may be harvested for pharmacodynamic biomarker analysis (e.g., CD86 expression).
Combination Therapies
To enhance efficacy and overcome potential resistance, INCB059872 has been evaluated in combination with other anti-leukemic agents.
-
With All-Trans Retinoic Acid (ATRA): In non-APL AML models, which are typically resistant to ATRA, combining INCB059872 with ATRA synergistically promoted differentiation and increased apoptosis.[1] This combination led to enhanced induction of CD86 and CD11b and greater tumor growth reduction in a THP-1 xenograft model compared to either monotherapy.[1][9] The synergy is associated with an increased expression of myeloid transcription factors like GFI1 and PU.1 and a greater reduction in c-MYC levels.[1]
-
With BET Inhibitor (INCB054329): Concurrent inhibition of LSD1 and BET proteins resulted in enhanced myeloid differentiation and apoptosis in AML cell lines.[11] The combination produced a more profound downregulation of c-myc expression than either agent alone.[11] Enhanced anti-tumor efficacy was also observed in vivo in human AML xenograft models.[11]
-
With BCL-2 Inhibitor (Venetoclax): For venetoclax-sensitive AML, the combination of INCB059872 and venetoclax (B612062) showed additive to more-than-additive efficacy in vivo.[12] Critically, in models of acquired venetoclax resistance, the combination provided a significant survival benefit where neither agent alone was effective, suggesting LSD1 inhibition may help overcome resistance by altering the expression of apoptotic machinery.[12]
Toxicology and On-Target Effects
The primary dose-limiting toxicity observed in preclinical studies with LSD1 inhibitors, including INCB059872, is thrombocytopenia (a decrease in platelet count).[6] This is considered an on-target effect.[6] Single-cell RNA sequencing of bone marrow from mice treated with INCB059872 revealed that the drug triggers an accumulation of early-stage megakaryocyte progenitors.[5][6][7] This suggests that while LSD1 inhibition promotes differentiation in myeloid blasts, it may stall the efficient maturation of megakaryocytes into fully functional, platelet-producing cells, leading to the observed thrombocytopenia.[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
INCB059872 Tosylate: A Technical Guide to its Role in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INCB059872 tosylate is a potent, selective, and orally active irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in regulating gene expression.[1] This technical guide provides an in-depth overview of the mechanism of action of INCB059872, its impact on gene expression with a focus on myeloid leukemia, and detailed protocols for key experimental procedures used to elucidate its function.
Core Mechanism of Action: LSD1 Inhibition and Histone Methylation
INCB059872 functions by binding to and inhibiting LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase.[2][3] LSD1 is a key component of several transcriptional repressor complexes, including the CoREST complex. The primary role of LSD1 is to demethylate mono- and di-methylated lysine (B10760008) 4 on histone H3 (H3K4me1/2), a mark associated with active enhancers and promoters. By inhibiting LSD1, INCB059872 leads to an accumulation of H3K4 methylation, which is associated with an increase in the expression of target genes, including tumor suppressor genes.[1][2][3]
Furthermore, LSD1 can also demethylate H3K9me1/2, a mark generally associated with transcriptional repression. Inhibition of LSD1 by INCB059872, therefore, also promotes H3K9 methylation, leading to a decrease in the transcription of oncogenes.[1][2][3] The dual effect of INCB059872 on both activating and repressive histone marks underlies its potent anti-tumor activity.
A critical aspect of INCB059872's mechanism in myeloid leukemia involves the de-repression of genes regulated by the transcription factors GFI1 and GFI1B.[4][5][6] LSD1 is a key corepressor for GFI1/GFI1B, and its inhibition by INCB059872 leads to the activation of GFI1/GFI1B target genes, promoting myeloid differentiation.[4][6]
Signaling Pathway
The signaling pathway affected by INCB059872 primarily involves the LSD1-CoREST complex and its interaction with the transcription factors GFI1 and GFI1B. The following diagram illustrates this pathway.
References
- 1. GEO Accession viewer [ncbi.nlm.nih.gov]
- 2. Single-cell RNA-seq [protocols.io]
- 3. ChIP Protocol | Proteintech Group [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the True Target of INCB059872: A Technical Guide to its Activity as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the inquiry regarding the selectivity profile of INCB059872 tosylate over Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Extensive research of publicly available scientific literature and databases indicates that INCB059872 is not an inhibitor of MAO-A or MAO-B . Instead, INCB059872 is consistently and robustly characterized as a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1) , also known as KDM1A.[1][2][3][4][5]
This document serves to clarify the primary mechanism of action of INCB059872 and provide a technical overview of its role as an LSD1 inhibitor, a target of significant interest in oncology.
Clarification of Compound Identity
It is crucial to distinguish INCB059872 from another compound developed by Incyte, INCB050465 , which is also known as parsaclisib . Parsaclisib is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[6][7][8] The distinct molecular targets of these two compounds underscore the importance of precise compound identification in research and development.
The True Target: Lysine-Specific Demethylase 1 (LSD1)
INCB059872 is an orally available small molecule that functions as a selective and irreversible inhibitor of LSD1.[1][5] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in regulating gene expression through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[2]
Mechanism of Action
By irreversibly inhibiting LSD1, INCB059872 prevents the demethylation of H3K4, leading to an increase in H3K4 methylation. This epigenetic modification results in the enhanced expression of tumor-suppressor genes.[2] Furthermore, the inhibition of LSD1 can also promote the methylation of H3K9, which in turn decreases the transcription of genes that promote tumor growth. This dual action on gene expression can ultimately lead to the inhibition of cell proliferation and the induction of differentiation in cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML).[5][9]
The mechanism of action of INCB059872 as an LSD1 inhibitor is depicted in the following signaling pathway diagram:
Lack of Evidence for MAO-A/B Inhibition
A comprehensive search of scientific literature did not yield any data, quantitative or otherwise, regarding the selectivity profile of this compound for MAO-A or MAO-B. These enzymes, which are critical in the metabolism of neurotransmitters, belong to the same family of FAD-dependent amine oxidases as LSD1.[10][11] While structural similarities exist, selective inhibition is a key feature of modern drug design. The available evidence strongly indicates that INCB059872 was specifically developed and optimized for the inhibition of LSD1.
Overview of MAO-A and MAO-B Inhibitors
For informational purposes, MAO-A and MAO-B are well-established drug targets, primarily for neurological and psychiatric disorders.[10]
-
MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, and its inhibition is a therapeutic strategy for depression.[11]
-
MAO-B is more selective for the metabolism of dopamine, and its inhibitors are used in the treatment of Parkinson's disease.[10]
The selectivity of inhibitors for MAO-A versus MAO-B is a critical determinant of their therapeutic application and side-effect profile.[10]
Experimental Protocols
As there is no published data on the testing of INCB059872 against MAO-A and MAO-B, specific experimental protocols for such an assessment are not available for this compound. However, standard enzymatic assays for determining MAO-A/B inhibition typically involve:
-
Enzyme Source: Recombinant human MAO-A or MAO-B.
-
Substrate: A specific substrate for each enzyme, such as kynuramine (B1673886) for MAO-A and benzylamine (B48309) for MAO-B, which produce a fluorescent or luminescent product upon oxidation.
-
Inhibitor: The test compound (e.g., INCB059872) at varying concentrations.
-
Detection: Measurement of the fluorescent or luminescent signal over time to determine the rate of enzyme activity.
-
Data Analysis: Calculation of IC50 values to quantify the inhibitory potency of the compound against each enzyme.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. INCB059872 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 5. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of INCB059872 Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB059872 tosylate is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in regulating gene expression through the demethylation of histones.[1][2][3][4][5][6][7][8] As an irreversible inhibitor, INCB059872 forms a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of LSD1, leading to sustained inhibition of its enzymatic activity.[1][2][5][6] This guide provides an in-depth overview of the pharmacodynamics of INCB059872, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.
Quantitative Pharmacodynamic Data
The potency of INCB059872 has been evaluated in various preclinical models, primarily in the context of oncology. The following tables summarize the available quantitative data on the bioactivity of INCB059872.
Table 1: In Vitro Potency of INCB059872 in Cancer Cell Lines
| Cell Line Type | Cancer Type | Parameter | Value Range | Reference |
| Small Cell Lung Cancer (SCLC) | Lung Cancer | EC50 | 47 - 377 nM | [1][2] |
| Acute Myeloid Leukemia (AML) | Leukemia | EC50 | Nanomolar range | [4] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Selectivity of INCB059872
| Target | Parameter | Value | Notes | Reference |
| LSD1 | - | Potent and Selective | Irreversible, FAD-directed inhibitor | [1][2][3][4][5][6][7][8] |
| MAO-A/B | - | Selective over MAO-A/B | A precursor compound showed selectivity over Monoamine Oxidase A and B | [1] |
Mechanism of Action
INCB059872 exerts its therapeutic effects by inhibiting LSD1, a key epigenetic modulator. LSD1, in complex with co-repressors like CoREST, removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes.[1][9][10][11]
By irreversibly inhibiting LSD1, INCB059872 leads to the following key molecular events:
-
Increased Histone Methylation: Inhibition of LSD1 prevents the demethylation of H3K4 and H3K9, leading to an accumulation of these methylation marks.[2][4]
-
Altered Gene Expression: The changes in histone methylation patterns result in the reactivation of tumor suppressor genes and the repression of oncogenes.[2][4]
-
Induction of Cellular Differentiation: In myeloid leukemia models, INCB059872 has been shown to induce the expression of myeloid differentiation markers, such as CD11b and CD86.[5][9][12]
-
Inhibition of Cell Proliferation and Apoptosis: By altering the expression of genes involved in cell cycle control and survival, INCB059872 inhibits the proliferation of cancer cells and can induce apoptosis.[13]
Signaling Pathway
The following diagram illustrates the mechanism of action of INCB059872 in the context of the LSD1-CoREST signaling pathway.
Experimental Protocols
The pharmacodynamic effects of INCB059872 have been characterized using a variety of advanced molecular biology techniques. Below are detailed, representative protocols for the key experiments cited in the research of this compound.
Precision Nuclear Run-on Sequencing (PRO-seq)
PRO-seq is a powerful technique used to map the locations of active RNA polymerases at single-nucleotide resolution, providing a snapshot of nascent transcription.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., THP-1 AML cells) to the desired density. Treat cells with INCB059872 at the desired concentration (e.g., 25 nM) or with a vehicle control (e.g., DMSO) for the specified duration.[14][15]
-
Cell Permeabilization: Harvest and wash the cells. Resuspend the cell pellet in a permeabilization buffer containing a mild detergent (e.g., digitonin (B1670571) or IGEPAL CA-630) to permeabilize the cell membrane while keeping the nuclear membrane intact.
-
Nuclear Run-on: Incubate the permeabilized cells in a reaction buffer containing biotin-labeled nucleoside triphosphates (NTPs). Active RNA polymerases will incorporate these biotinylated NTPs into the 3' end of nascent RNA transcripts.
-
RNA Isolation: Stop the run-on reaction and isolate the total RNA using a standard RNA extraction method (e.g., TRIzol).
-
Biotinylated RNA Enrichment: Fragment the isolated RNA and enrich for the biotin-labeled nascent transcripts using streptavidin-coated magnetic beads.
-
Library Preparation: Ligate 3' and 5' adapters to the enriched RNA fragments. Perform reverse transcription to generate cDNA. Amplify the cDNA library via PCR.
-
Sequencing: Sequence the prepared library using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: Align the sequencing reads to a reference genome. Analyze the data to identify the locations and abundance of nascent transcripts, allowing for the assessment of changes in gene expression and enhancer activity.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a specific protein, such as a histone modification or a transcription factor.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Cross-linking: Treat cells with INCB059872 as described for PRO-seq. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release the nuclei. Isolate the nuclei and lyse them to release the chromatin. Shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-H3K4me2). Add protein A/G-coupled magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating the samples. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a high-throughput sequencer.
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify genomic regions with significant enrichment of the target protein.
Single-Cell RNA Sequencing (scRNA-seq)
scRNA-seq allows for the quantification of gene expression in individual cells, providing insights into cellular heterogeneity and the effects of drug treatment on different cell populations.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation and Single-Cell Dissociation: Obtain a cell suspension from the tissue or cell culture of interest (e.g., bone marrow from mice treated with INCB059872).[9][10][11][16] Ensure a high-viability single-cell suspension.
-
Single-Cell Capture and Lysis: Capture individual cells in nanoliter-scale droplets or wells using a microfluidic device (e.g., 10x Genomics Chromium). Lyse the captured cells to release their RNA.
-
Reverse Transcription and Barcoding: Perform reverse transcription within each droplet/well using primers that contain a unique cellular barcode and a unique molecular identifier (UMI). This ensures that all cDNA molecules from a single cell share the same barcode.
-
cDNA Amplification and Library Preparation: Pool the barcoded cDNA from all cells and amplify it via PCR. Prepare a sequencing library from the amplified cDNA.
-
Sequencing: Sequence the library on a high-throughput sequencing platform.
-
Data Analysis: Process the sequencing data to assign reads to individual cells based on their barcodes. Perform quality control, normalization, and dimensionality reduction. Cluster cells based on their gene expression profiles and identify differentially expressed genes between clusters or treatment conditions.
Conclusion
This compound is a potent and selective irreversible inhibitor of LSD1 with a well-defined mechanism of action. Its ability to modulate the epigenetic landscape leads to the induction of tumor suppressor genes, inhibition of oncogenic pathways, and promotion of cellular differentiation, making it a promising therapeutic agent, particularly in the context of myeloid malignancies. The use of advanced techniques such as PRO-seq, ChIP-seq, and scRNA-seq has been instrumental in elucidating the detailed pharmacodynamics of this compound, providing a strong rationale for its continued clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/48925 [onderzoekmetmensen.nl]
- 7. selleckchem.com [selleckchem.com]
- 8. INCB059872 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 9. researchgate.net [researchgate.net]
- 10. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia. | Semantic Scholar [semanticscholar.org]
- 11. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
INCB059872 Tosylate: A Technical Guide to its Mechanism of Action and Impact on Tumor Suppressor Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB059872 tosylate is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in oncogenesis through the epigenetic regulation of gene expression.[1][2] LSD1, also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that primarily demethylates mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[3] By removing these methyl groups, LSD1 represses the expression of target genes, including a number of tumor suppressor genes.[1][2][3] LSD1 is overexpressed in a variety of cancers, and its inhibition has emerged as a promising therapeutic strategy.[3] This technical guide provides an in-depth overview of the mechanism of action of INCB059872, with a particular focus on its effects on tumor suppressor genes, supported by available preclinical data and detailed experimental methodologies.
Core Mechanism of Action
INCB059872 binds to and irreversibly inhibits LSD1, leading to a downstream cascade of epigenetic modifications that ultimately alter gene expression programs in cancer cells. The primary mechanism involves the modulation of histone methylation states at key gene regulatory regions.
Histone Methylation
The principal epigenetic consequence of LSD1 inhibition by INCB059872 is the enhancement of H3K4 methylation.[1][2] This leads to an increase in the expression of genes that are normally silenced by LSD1, including critical tumor suppressor genes. Concurrently, the inhibition of LSD1 also promotes the methylation of H3K9, which is associated with a reduction in the transcription of tumor-promoting genes.[1]
Non-Histone Substrates: The p53 Connection
Beyond its effects on histones, LSD1 is known to demethylate non-histone proteins, thereby regulating their function. A key non-histone substrate of LSD1 is the tumor suppressor protein p53. LSD1-mediated demethylation of p53 is a repressive event that curtails its transcriptional activity. By inhibiting LSD1, INCB059872 is postulated to prevent the demethylation of p53, thereby unleashing its tumor-suppressive functions, including the induction of apoptosis and cell cycle arrest.
Impact on Tumor Suppressor Gene Expression
Preclinical studies have demonstrated the ability of INCB059872 to upregulate the expression of genes associated with the suppression of tumor growth and the promotion of cell differentiation.
Upregulation of Myeloid Differentiation Markers
In models of acute myeloid leukemia (AML), treatment with INCB059872 has been shown to induce the expression of genes associated with myeloid differentiation, such as CSF1R and CD86. This suggests a therapeutic mechanism that involves forcing malignant blast cells to mature into non-proliferating cell types.
Induction of FEZ1 in Small Cell Lung Cancer (SCLC)
In preclinical models of SCLC, INCB059872 treatment led to the induction of the FEZ1 gene.[4] FEZ1, also known as LZTS1, is a well-characterized tumor suppressor gene located at chromosome 8p22, a region frequently deleted in various cancers.[5][6] The re-expression of FEZ1 has been shown to suppress cancer cell growth and regulate mitosis.[5][6]
While the direct tumor suppressor function of UMODL1, another gene induced by INCB059872 in SCLC models, is less well-defined, its upregulation points to a broader reprogramming of gene expression following LSD1 inhibition.[4]
Quantitative Data on Gene Expression
| Cell Line | Treatment Condition | Gene | Fold Increase in Expression | Reference |
| THP-1 (AML) | 24 hours with INCB059872 | Multiple Genes | 203 genes with at least a 1.5-fold increase | [7] |
| SCLC Xenograft Models | INCB059872 treatment | FEZ1, UMODL1 | Induced (specific fold change not reported) | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by INCB059872 and a general workflow for assessing its impact on gene expression.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Key Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of INCB059872. Specific details may require optimization depending on the cell line and experimental goals.
Western Blot Analysis for Protein Expression
This protocol is for assessing changes in protein levels following treatment with INCB059872.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the desired concentration of INCB059872 for the specified duration.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize protein concentrations for all samples and add Laemmli buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, FEZ1, or a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
This protocol is for identifying the genomic regions where histone modifications change upon INCB059872 treatment.
-
Cross-linking and Chromatin Preparation:
-
Treat cells with INCB059872.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for the histone mark of interest (e.g., H3K4me2).
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify regions with altered histone methylation.
-
Precision Nuclear Run-on Sequencing (PRO-seq)
This protocol is for mapping the locations of active RNA polymerases genome-wide to measure changes in nascent transcription following INCB059872 treatment.[8]
-
Cell Permeabilization and Nuclear Run-on:
-
Treat cells with INCB059872.
-
Permeabilize the cells with a mild detergent to allow the entry of biotin-NTPs.
-
Perform a nuclear run-on reaction by incubating the permeabilized cells with biotin-NTPs, allowing RNA polymerases to incorporate these labeled nucleotides into nascent transcripts.
-
-
RNA Isolation and Fragmentation:
-
Isolate total RNA.
-
Fragment the RNA to a suitable size for sequencing.
-
-
Biotinylated RNA Enrichment:
-
Enrich for the biotin-labeled nascent RNA using streptavidin-coated magnetic beads.
-
-
Library Preparation and Sequencing:
-
Perform reverse transcription and ligate adapters to the cDNA.
-
Amplify the library and perform high-throughput sequencing.
-
Analyze the data to quantify changes in the transcription of specific genes and enhancers.
-
Conclusion
This compound is a potent LSD1 inhibitor that reactivates the expression of tumor suppressor genes through epigenetic mechanisms. Its ability to increase H3K4 methylation and potentially enhance the activity of the p53 tumor suppressor protein underscores its therapeutic potential in a range of malignancies. The induction of genes like FEZ1 provides a specific example of its tumor-suppressive effects. Further research is warranted to fully elucidate the complete spectrum of tumor suppressor genes regulated by INCB059872 and to translate these preclinical findings into clinical benefits for cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. FEZ1/LZTS1 gene at 8p22 suppresses cancer cell growth and regulates mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FEZ1/LZTS1 gene at 8p22 suppresses cancer cell growth and regulates mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for INCB059872 Treatment of THP-1 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB059872 is a potent, selective, and orally bioavailable irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] LSD1 is a key enzyme involved in epigenetic regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to the repression of target gene expression.[3] In various cancers, including myeloid leukemia, deregulated LSD1 activity is associated with maintaining a stem cell-like state and preventing differentiation.[4] INCB059872 inhibits LSD1, leading to increased H3K4 methylation, expression of tumor-suppressor genes, and induction of differentiation in cancer cells.[2][3] The human monocytic leukemia cell line, THP-1, is a widely used in vitro model to study myeloid differentiation and the effects of therapeutic agents like INCB059872.
Mechanism of Action of INCB059872
INCB059872 functions by forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of LSD1, leading to its irreversible inhibition.[4] LSD1 is a critical component of the CoREST transcriptional repressor complex.[5] By inhibiting LSD1, INCB059872 prevents the demethylation of H3K4me1 and H3K4me2, leading to an accumulation of these active histone marks at enhancer and promoter regions of target genes. This results in the upregulation of genes associated with myeloid differentiation, such as CSF1R and CD86, and a subsequent shift of the leukemia cells towards a more differentiated phenotype.[5] Studies have shown that treatment with INCB059872 can induce myeloid differentiation in THP-1 cells within three days.[5]
Figure 1: Mechanism of INCB059872 action on the LSD1/CoREST complex.
Data Presentation: INCB059872 Effects on Cell Lines
The following table summarizes the observed effects of INCB059872 on the THP-1 cell line and other relevant cell types.
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| THP-1 | 25 nM | 24 hours | Growth defect observed within approximately 3 days.[1][6] | [1][6] |
| THP-1 | 25 nM | 24 hours | Upregulation of genes involved in hematopoietic cell lineage.[5] | [5] |
| THP-1 | Not Specified | 48 hours | Subtle changes in H3K4me1 and H3K4me2 marks.[5] | [5] |
| THP-1 | Not Specified | 3 days | Induction of myeloid differentiation.[5] | [5] |
| MV4-11 | Not Specified | 24 hours | Upregulation of differentiation-related pathways.[7] | [7] |
| 293T | 25 nM | 48 hours | Increased enhancer activity and gene expression.[1] | [1] |
| 293T | 250 nM | 48 hours | Increased enhancer activity and gene expression.[6] | [6] |
| SCLC Cell Lines | 47 - 377 nM | Not Specified | EC50 values for proliferation inhibition.[4] | [4] |
| IL-2 Stimulated T-cells | > 10 µM | Not Specified | IC50 values, indicating significantly less sensitivity.[4] | [4] |
Experimental Protocols
THP-1 Cell Culture
This protocol outlines the standard procedure for maintaining a healthy THP-1 cell culture.
-
Media Preparation:
-
Base Medium: RPMI-1640 Medium.
-
Complete Growth Medium: Supplement the base medium with 10% Fetal Bovine Serum (FBS) and 0.05 mM 2-Mercaptoethanol. Note: Some protocols suggest a temporary increase to 20% FBS if growth is slow.
-
-
Cell Maintenance:
-
Culture THP-1 cells in T75 flasks, positioned upright to reduce cell adherence.
-
Maintain cell density between 3 x 105 and 8 x 105 cells/mL for optimal growth.[8] Do not exceed 2 x 106 cells/mL to avoid toxicity.[8]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For passaging, do not centrifuge the cells initially. It is recommended to leave 1-2 mL of the old conditioned media and add fresh media to it, as THP-1 cells grow better in conditioned media.[8]
-
The doubling time for THP-1 cells is typically between 24-72 hours.[8]
-
INCB059872 Treatment of THP-1 Cells
This protocol describes the treatment of THP-1 cells with INCB059872 to assess its biological effects.
-
Materials:
-
INCB059872 powder
-
DMSO (for stock solution)
-
Complete THP-1 growth medium
-
Cultured THP-1 cells
-
-
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of INCB059872 in DMSO (e.g., 10 mM). Aliquot and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed THP-1 cells in a multi-well plate (e.g., 6-well or 24-well) at a density of 5 x 105 cells/mL in complete growth medium.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the INCB059872 stock solution. Prepare serial dilutions in complete growth medium to achieve the desired final concentrations. A starting concentration of 25 nM is recommended based on published data.[1][6] It is advisable to test a range of concentrations (e.g., 1 nM to 1 µM) to determine the optimal concentration for your specific assay.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of INCB059872 used.
-
Incubation: Add the diluted INCB059872 and vehicle control to the appropriate wells. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as cell viability assays, flow cytometry for differentiation markers, or RNA/protein extraction for gene/protein expression analysis.
-
Figure 2: General experimental workflow for treating THP-1 cells.
Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the effect of INCB059872 on the viability and proliferation of THP-1 cells.
-
Protocol:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete growth medium.
-
Treat the cells with a range of INCB059872 concentrations and a vehicle control as described in the treatment protocol. Include wells with media only as a blank control.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Conclusion
INCB059872 is a valuable tool for studying the role of LSD1 in myeloid leukemia. The provided protocols and data offer a comprehensive guide for researchers to effectively use INCB059872 in the THP-1 cell line. An optimal starting concentration for inducing a biological response in THP-1 cells is 25 nM, which has been shown to affect gene expression and cell growth. Researchers should optimize the concentration and treatment duration for their specific experimental endpoints.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. INCB059872 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
Application Notes and Protocols for INCB059872 Tosylate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of INCB059872 tosylate, a potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitor, in cell culture experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.
Introduction
INCB059872 is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in regulating gene expression through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, INCB059872 can induce changes in chromatin structure, leading to the reactivation of tumor suppressor genes and subsequent anti-proliferative effects in various cancer cell lines. These notes provide essential information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and its application in cell culture.
Chemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in in vitro studies.
| Property | Value | Reference |
| Molecular Weight | 730.93 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility in DMSO | 200 mg/mL (517.42 mM) | [2] |
Note: The solubility of this compound in DMSO is high, but may require sonication for complete dissolution. It is also important to use newly opened, anhydrous DMSO as it is hygroscopic, and water absorption can affect solubility.[2]
Experimental Protocols
Preparation of Stock Solution
High-concentration stock solutions of this compound are prepared in DMSO to minimize the final concentration of the solvent in the cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, sonicate the solution for short intervals in a water bath to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the high-concentration DMSO stock solution into a complete cell culture medium. It is critical to maintain a low final DMSO concentration to prevent cellular toxicity.
Best Practices for DMSO in Cell Culture:
-
The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v) to avoid cytotoxic effects.[3][4][5]
-
For sensitive cell lines, it is recommended to keep the final DMSO concentration at or below 0.1% (v/v).[1][2]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in a complete cell culture medium to achieve the desired final concentrations for your experiment. For example, to achieve a final concentration of 25 nM from a 10 mM stock, a 1:400,000 dilution is required. This is best achieved through a series of intermediate dilutions.
-
Add the final working solutions to your cell cultures. Ensure even distribution by gently mixing the plate or flask.
-
Incubate the cells for the desired duration of the experiment. Previous studies have used INCB059872 at concentrations of 25 nM for 24 to 48 hours in cell lines such as 293T and THP-1.[6]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound solutions for cell culture experiments.
Caption: Workflow for this compound solution preparation.
LSD1 Signaling Pathway
INCB059872 inhibits the enzymatic activity of LSD1, which has downstream effects on gene transcription. The diagram below provides a simplified overview of the LSD1 signaling pathway and the mechanism of action of INCB059872.
Caption: Mechanism of action of INCB059872 via LSD1 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for INCB059872 Tosylate Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical xenograft studies using INCB059872 tosylate, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). The protocols outlined below are intended for investigating the in vivo efficacy of INCB059872 in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) models.
Introduction to this compound
INCB059872 is an orally bioavailable, irreversible inhibitor of LSD1, a key epigenetic regulator.[1] LSD1 plays a crucial role in tumorigenesis by demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to altered gene expression that promotes cancer cell proliferation and survival. By inhibiting LSD1, INCB059872 aims to reprogram the epigenetic landscape of cancer cells, inducing differentiation and inhibiting tumor growth.[1][2] Preclinical studies have demonstrated the anti-tumor activity of INCB059872 in various hematological and solid tumor models, including AML and SCLC.[3][4]
Mechanism of Action
INCB059872 forms a covalent adduct with the FAD cofactor in the active site of LSD1, leading to its irreversible inhibition. This inhibition results in increased methylation of H3K4 and H3K9 at gene promoters and enhancers, ultimately altering the expression of genes involved in cell differentiation and proliferation.[1] In AML, this leads to the induction of myeloid differentiation markers such as CD11b and CD86.[2][5] In SCLC, INCB059872 treatment has been shown to upregulate the expression of genes like FEZ1 and UMODL1.[4][6]
Data Presentation
The following tables summarize representative quantitative data from preclinical xenograft studies with INCB059872. Disclaimer: The following data is illustrative and compiled from publicly available research abstracts. Specific tumor growth inhibition percentages and other precise quantitative data for INCB059872 are often proprietary. Researchers should generate their own data for specific models and experimental conditions.
Table 1: In Vivo Efficacy of INCB059872 in an AML Xenograft Model (THP-1 Cell Line)
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Change in CD86+ Cells (%) | Change in CD11b+ Cells (%) | Reference |
| Vehicle Control | Daily (QD) | 0 | - | - | [7] |
| INCB059872 | Daily (QD) | Significant | Increased | Increased | [7] |
| INCB059872 | Alternative-Day (QoD) | Significant | Increased | Increased | [1] |
Table 2: In Vivo Efficacy of INCB059872 in an SCLC Xenograft Model (NCI-H1417 Cell Line)
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Change in Serum pro-GRP Levels | Change in FEZ1 Gene Expression | Change in UMODL1 Gene Expression | Reference |
| Vehicle Control | Daily (QD) | 0 | - | - | - | [4][6] |
| INCB059872 | Daily (QD) | Significant | Markedly Reduced | Induced | Induced | [4][6] |
| INCB059872 | Alternative-Day (QoD) | Significant | Markedly Reduced | Induced | Induced | [4][6] |
Experimental Protocols
Protocol 1: Establishment of an AML Subcutaneous Xenograft Model
1. Cell Culture:
- Culture human AML cell lines (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
- Harvest cells during the logarithmic growth phase.
2. Animal Model:
- Use immunodeficient mice such as NOD/SCID or NSG, 6-8 weeks of age.
3. Tumor Implantation:
- Resuspend harvested AML cells in sterile, serum-free media or PBS.
- Inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.[8]
4. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.[9]
- Randomize mice into treatment groups when tumors reach a mean volume of 100-200 mm³.
Protocol 2: Establishment of an SCLC Subcutaneous Xenograft Model
1. Cell Culture:
- Culture human SCLC cell lines (e.g., NCI-H526, NCI-H1417) in an appropriate medium (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.
2. Animal Model:
- Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
3. Tumor Implantation:
- Harvest SCLC cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel®.[10]
- Inject 5 x 10^6 to 10 x 10^6 cells in a 200 µL volume subcutaneously into the flank of each mouse.[11]
4. Tumor Growth Monitoring:
- Follow the same procedure as described in Protocol 1 for monitoring tumor growth and randomization.
Protocol 3: Administration of this compound
1. Formulation:
- Prepare a formulation of this compound suitable for oral gavage. The specific vehicle will depend on the compound's solubility and stability characteristics (consult manufacturer's guidelines).
2. Dosing:
- Administer INCB059872 or vehicle control orally via gavage according to the predetermined dosing schedule (e.g., daily or alternative-day).[1][4]
- Dose volumes should be based on the individual mouse's body weight.
3. Monitoring:
- Monitor the body weight and overall health of the animals regularly.
Protocol 4: Pharmacodynamic (PD) Marker Analysis
1. For AML Xenografts (CD86 and CD11b Expression):
- At the end of the study, excise tumors and prepare single-cell suspensions.
- Stain the cells with fluorescently labeled antibodies against human CD45, CD86, and CD11b.[5]
- Analyze the stained cells using a flow cytometer to quantify the percentage of human leukemic cells (hCD45+) expressing the differentiation markers CD86 and CD11b.[12]
2. For SCLC Xenografts (FEZ1 and UMODL1 Gene Expression):
- Excise tumors and snap-freeze them in liquid nitrogen or store them in an RNA stabilization solution.
- Extract total RNA from the tumor tissue.[13]
- Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of FEZ1 and UMODL1 genes, normalizing to a suitable housekeeping gene.[13]
3. For SCLC Xenografts (Serum pro-GRP Levels):
- Collect blood from the mice via a suitable method (e.g., cardiac puncture) at the end of the study.
- Process the blood to obtain serum.
- Measure the concentration of pro-gastrin-releasing peptide (pro-GRP) in the serum using a commercially available ELISA kit, following the manufacturer's instructions.
Mandatory Visualizations
Caption: Experimental workflow for an INCB059872 xenograft study.
Caption: Signaling pathway of INCB059872 action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting LSD1 with INCB059872: A Promising Therapeutic Approach for Human and Murine AML [synapse.patsnap.com]
- 3. | BioWorld [bioworld.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genomic and Functional Fidelity of Small Cell Lung Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xenograft models and drug treatment [bio-protocol.org]
- 12. Clinically useful flow cytometry approach to identify immunophenotype in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The FEZ1 gene at chromosome 8p22 encodes a leucine-zipper protein, and its expression is altered in multiple human tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for INCB059872 Tosylate Administration in C57BL/6J Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB059872 is a potent and selective, orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2] Inhibition of LSD1 by INCB059872 leads to an increase in histone H3 lysine (B10760008) 4 (H3K4) methylation and histone H3 lysine 9 (H3K9) methylation. This dual effect results in the heightened expression of tumor suppressor genes and a reduction in the transcription of genes that promote tumor growth.[1][3] These application notes provide detailed protocols for the preparation and administration of INCB059872 tosylate to C57BL/6J mice, a commonly used inbred mouse strain in biomedical research. The provided methodologies are based on established preclinical studies and are intended to guide researchers in designing their own experiments.
Mechanism of Action: LSD1 Inhibition
INCB059872 irreversibly inhibits LSD1, which is a component of the CoREST repressor complex. This complex, which includes GFI1 (Growth Factor Independence 1), is crucial for the transcriptional regulation of genes involved in hematopoietic differentiation. By inhibiting LSD1, INCB059872 disrupts the repressive function of the CoREST complex, leading to altered gene expression and subsequent cellular differentiation.[4][5][6]
Quantitative Data Summary
The administration of INCB059872 to C57BL/6J mice has been shown to induce hematological changes, most notably a decrease in platelet counts. The following table summarizes the observed effects on platelet levels at a dose of 10 mg/kg administered daily via oral gavage.
| Treatment Day | Platelet Count (cells/µL) | Percent Change from Baseline |
| 0 | ~1,200,000 | 0% |
| 4 | ~800,000 | -33% |
| 6 | ~600,000 | -50% |
| Data is approximated from graphical representations in preclinical studies.[7] |
Experimental Protocols
Preparation of this compound for Oral Gavage
Two primary formulations have been reported for the oral administration of INCB059872 in mice. The choice of vehicle may depend on the specific experimental requirements and institutional guidelines. It is recommended to prepare the dosing solution fresh daily.
Formulation 1: DMAC and Methylcellulose (B11928114) Vehicle [7]
-
Materials:
-
This compound powder
-
N,N-dimethylacetamide (DMAC)
-
5% Methylcellulose solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and average weight of the mice to be treated.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Dissolve the this compound powder in a small volume of DMAC.
-
Once fully dissolved, dilute the solution with a 5% methylcellulose solution to the final desired concentration.
-
Vortex the solution thoroughly to ensure a homogenous suspension.
-
Formulation 2: DMSO, PEG300, Tween-80, and Saline Vehicle [8]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile conical tube, add the required volume of the DMSO stock solution.
-
Sequentially add the following solvents, ensuring thorough mixing after each addition:
-
400 µL of PEG300 for every 100 µL of DMSO stock.
-
50 µL of Tween-80.
-
450 µL of Saline to bring the final volume to 1 mL.
-
-
Vortex the final solution until it is clear and homogenous. This protocol yields a solution of at least 5 mg/mL.
-
In Vivo Administration Protocol in C57BL/6J Mice
This protocol outlines the daily oral gavage of INCB059872 to C57BL/6J mice. All animal procedures should be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
-
Animal Model:
-
Female C57BL/6J mice, 6-8 weeks old.[7]
-
-
Acclimatization:
-
Allow mice to acclimatize to the animal facility for at least one week prior to the start of the experiment.
-
-
Dosing and Administration:
-
Animal Weight: Weigh each mouse daily before dosing to accurately calculate the required volume of the INCB059872 solution.
-
Administration Route: Oral gavage.
-
Dosing Schedule: Administer the dose once daily for the desired duration of the study (e.g., up to 6 days).[7]
-
Procedure:
-
Gently restrain the mouse.
-
Insert a proper-sized oral gavage needle into the esophagus.
-
Slowly administer the calculated volume of the INCB059872 solution.
-
Monitor the animal for any signs of distress post-administration.
-
-
Endpoint Analysis: Hematological and Bone Marrow Assessment
To evaluate the in vivo effects of INCB059872, peripheral blood and bone marrow can be collected for analysis.
-
Complete Blood Count (CBC):
-
Collect peripheral blood via tail vein or cardiac puncture into EDTA-coated tubes.
-
Analyze the blood samples using a hematology analyzer to determine platelet counts and other hematological parameters.
-
-
Single-Cell RNA Sequencing (scRNA-seq) of Bone Marrow:
-
Euthanize mice at the designated time points.
-
Isolate femurs and tibias.
-
Flush the bone marrow with appropriate buffer (e.g., PBS with 2% FBS).
-
Prepare a single-cell suspension of the bone marrow.
-
Perform red blood cell lysis.
-
Isolate lineage-negative (Lin-) bone marrow cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Proceed with a single-cell library preparation protocol (e.g., 10x Genomics Chromium) followed by sequencing.
-
Bioinformatic analysis can then be used to identify changes in bone marrow progenitor populations.[4][5][7]
-
Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for the administration and evaluation of this compound in C57BL/6J mice. Adherence to these detailed methodologies will aid in achieving reproducible and reliable experimental outcomes. Researchers should always adapt these protocols to their specific experimental design and ensure compliance with all institutional and regulatory guidelines for animal research.
References
- 1. salariuspharma.com [salariuspharma.com]
- 2. Isolation of Mouse Bone Marrow Niche Cells for Single-Cell Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GFI1 tethers the NuRD complex to open and transcriptionally active chromatin in myeloid progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LSD1/KDM1A and GFI1B repress endothelial fate and induce hematopoietic fate in induced pluripotent stem cell-derived hemogenic endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GFI1B and LSD1 repress myeloid traits during megakaryocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IN-CB059872 Tosylate Solution: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term storage and stability of INCB059872 tosylate solutions. The included protocols and data are intended to ensure the integrity and proper handling of this potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitor for reproducible experimental results.
Introduction to INCB059872
INCB059872 is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers, including acute myeloid leukemia (AML).[1][2][3] By inhibiting LSD1, INCB059872 disrupts the formation of the CoREST repressor complex, leading to the derepression of genes regulated by transcription factors GFI1 and GFI1B.[4][5][6][7] This ultimately promotes myeloid differentiation and inhibits the proliferation of leukemic cells.[3][4][8] Given its mechanism of action, understanding the stability of INCB059872 in solution is critical for its application in research and development.
Recommended Storage Conditions
Proper storage is crucial to maintain the potency and stability of this compound solutions. The following conditions are recommended based on available data for the active compound.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[9][10] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[9][10] |
| 0 - 4°C (Short-term) | Days to weeks | For solid powder form.[11] |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[9]
Signaling Pathway of INCB059872 in Myeloid Leukemia
INCB059872 exerts its therapeutic effect by modulating gene expression through the inhibition of the LSD1/CoREST complex.
Caption: INCB059872 inhibits LSD1, disrupting the CoREST complex and leading to myeloid differentiation.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol outlines the preparation of a stock solution for in vitro use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Prepare a stock solution by dissolving the powder in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[9][10]
Protocol for Long-Term Stability Testing
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[12][13][14][15][16]
Objective: To evaluate the chemical stability of this compound solution over an extended period under controlled storage conditions.
Experimental Workflow:
Caption: Workflow for long-term stability testing of this compound solution.
Procedure:
-
Prepare a solution of this compound in a suitable solvent system (e.g., DMSO-based formulation) at a known concentration.
-
Dispense the solution into appropriate, sealed containers.
-
Store the samples under the following long-term stability conditions as per ICH guidelines:
-
25°C ± 2°C / 60% RH ± 5% RH
-
30°C ± 2°C / 65% RH ± 5% RH
-
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples for analysis.[13]
-
Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method (see section 4.3).
-
Quantify the concentration of INCB059872 and any observed degradation products.
-
Evaluate physical properties such as appearance, pH, and presence of particulate matter.
Protocol for Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying INCB059872 from its potential degradation products. The following is a proposed method based on common practices for similar small molecules.
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV-Vis spectral analysis of INCB059872 (a common starting point is 254 nm or 265 nm). |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.[17][18]
Procedure:
-
Prepare solutions of this compound.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature. Given that similar cyclopropylamine-containing molecules degrade under high pH, this condition is particularly important.[19]
-
Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the solution at elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Analyze the stressed samples at appropriate time points using the validated HPLC method.
-
Characterize the major degradation products using techniques such as LC-MS/MS to elucidate the degradation pathways.
Potential Degradation Pathway
Based on the chemical structure of INCB059872, which contains a cyclopropylamine (B47189) moiety, a potential degradation pathway under hydrolytic conditions, particularly at high pH, is the opening of the cyclopropyl (B3062369) ring.[19][20]
Caption: Postulated hydrolytic degradation pathway of INCB059872.
Summary of Stability Data
The following table should be used to record and summarize the quantitative data obtained from long-term stability studies.
Table 3: Example Stability Data Summary for this compound Solution at 25°C/60% RH
| Time Point (Months) | Appearance | pH | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | Clear, colorless solution | 5.5 | 100.0 | <0.1 |
| 3 | ||||
| 6 | ||||
| 9 | ||||
| 12 | ||||
| 18 | ||||
| 24 | ||||
| 36 |
This table is a template and should be populated with experimental data.
Conclusion
The stability of this compound solutions is critical for obtaining reliable and reproducible results in research and development. Adherence to the recommended storage conditions and the use of validated analytical methods, as outlined in these application notes, will ensure the integrity of the compound. Further studies, particularly forced degradation analysis, are recommended to fully elucidate the degradation profile of this compound.
References
- 1. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia [frontiersin.org]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Targeting the GFI1/1B—CoREST Complex in Acute Myeloid Leukemia [frontiersin.org]
- 7. CoREST in pieces: Dismantling the CoREST complex for cancer therapy and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes | Haematologica [haematologica.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. purple-diamond.com [purple-diamond.com]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
- 15. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geethanjaliinstitutions.com [geethanjaliinstitutions.com]
- 17. sciencegate.app [sciencegate.app]
- 18. youtube.com [youtube.com]
- 19. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Differentiation Markers Following INCB059872 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB059872 is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in oncogenesis by regulating gene expression through histone demethylation.[1][2] As a component of the CoREST complex, LSD1's inhibition by INCB059872 leads to the induction of cellular differentiation, particularly in hematological malignancies such as acute myeloid leukemia (AML).[1][3][4] This application note provides detailed protocols for utilizing flow cytometry to analyze the induction of differentiation markers in cancer cells following treatment with INCB059872.
Mechanism of Action
INCB059872 functions by forming a covalent flavin adenine (B156593) dinucleotide (FAD) adduct, leading to the irreversible inhibition of LSD1.[3] This inhibition results in altered histone methylation and the activation of gene expression programs that promote myeloid differentiation.[1][5] Studies have demonstrated that treatment with INCB059872 upregulates the expression of myeloid differentiation markers, including CD11b and CD86, in various human AML cell lines and xenograft models.[3][6] Furthermore, INCB059872 has been shown to promote the differentiation of early hematopoietic progenitors towards more committed lineages, such as monocytes (CD14+) and granulocytes (CD15+).[7]
Data Presentation
The following tables summarize the quantitative effects of INCB059872 on the expression of differentiation markers as reported in preclinical studies.
Table 1: Induction of Myeloid Differentiation Markers in AML Cell Lines
| Cell Line | Treatment Concentration | Duration | Marker | Fold Increase/Percentage of Positive Cells | Reference |
| THP-1 | 25 nM | 24 hours | CD86 | Upregulated | [1] |
| THP-1 | Not Specified | 3 days | Myeloid Differentiation | Majority of cells undergo differentiation | [1] |
| Human AML Cell Lines | Not Specified | Not Specified | CD11b, CD86 | Induced | [3][6] |
Table 2: Effect of INCB059872 on Primary AML Cells and In Vivo Models
| Model | Treatment | Outcome | Markers | Reference |
| Human Primary AML Cells (ex vivo) | INCB059872 | Increased Myeloid Differentiation | CD14+, CD15+ | [7] |
| Human Systemic AML PDX Models | INCB059872 | Increased Myeloid Differentiation | CD14+, CD15+ | [7] |
| Human AML Xenograft Models | Oral Administration of INCB059872 | Sustained Induction of Differentiation | CD86 | [3] |
| 4T1 Mammary Cancer Model | Oral Administration of INCB059872 | Redirected Myeloid Differentiation | Decreased PMN-MDSC, Increased Macrophages | [8] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by INCB059872.
Caption: INCB059872 inhibits LSD1, leading to derepression of differentiation-associated genes.
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Myeloid Differentiation Markers in Suspension Cell Lines (e.g., THP-1, MV-4-11)
Materials:
-
INCB059872
-
AML cell line (e.g., THP-1, MV-4-11)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD11b (e.g., PE or APC conjugate)
-
Anti-human CD86 (e.g., FITC or PE-Cy7 conjugate)
-
-
Isotype control antibodies corresponding to each fluorochrome
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture AML cells in complete medium to the desired density.
-
Treat cells with the desired concentrations of INCB059872 or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Preparation:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of fluorochrome-conjugated antibodies (and corresponding isotype controls in separate tubes).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Repeat the wash step.
-
-
Viability Staining and Acquisition:
-
Resuspend the cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.
-
Add the viability dye according to the manufacturer's instructions just before analysis.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Analyze the expression of CD11b and CD86 in the INCB059872-treated samples compared to the vehicle control.
-
Experimental Workflow
The diagram below outlines the general workflow for analyzing differentiation markers by flow cytometry.
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting LSD1 with INCB059872: A Promising Therapeutic Approach for Human and Murine AML [synapse.patsnap.com]
- 5. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
INCB059872 tosylate not dissolving in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with INCB059872 tosylate. The information herein is intended to address common challenges, particularly those related to its dissolution in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is INCB059872 and what is its mechanism of action?
A1: INCB059872 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4] LSD1 is an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[5][6] By inhibiting LSD1, INCB059872 enhances the methylation of H3K4, leading to an increased expression of tumor-suppressor genes.[6][7] It also promotes H3K9 methylation, which decreases the transcription of tumor-promoting genes.[6] This activity can induce differentiation in cancer cells, particularly in myeloid leukemia.[1][2][3]
Q2: I am having trouble dissolving this compound in my aqueous buffer. Is this expected?
A2: Yes, it is common for small molecule inhibitors like INCB059872, which are often designed to be lipophilic to interact with protein binding pockets, to have low aqueous solubility.[8][9] The tosylate salt form is intended to improve solubility and stability, but challenges in preparing aqueous solutions for in vitro and in vivo experiments can still arise.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of INCB059872.[10][11] It is a powerful organic solvent capable of dissolving many small molecules.
Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A4: This phenomenon, known as "precipitation upon dilution," is a frequent issue when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.[8][10] To mitigate this, it is crucial to use a carefully developed dilution protocol, often involving co-solvents and surfactants. The final concentration of DMSO in your experimental medium should also be kept to a minimum (ideally below 0.5%) to avoid off-target effects.[8]
Troubleshooting Guide: Dissolving this compound
This guide provides structured protocols and troubleshooting steps to address solubility challenges with this compound.
Initial Dissolution and Stock Preparation
A systematic approach to solubilizing this compound is recommended. Start with small-scale tests to find the optimal conditions before preparing a large-volume stock solution.
Recommended Starting Solvents for Stock Solution:
| Solvent | Notes |
| DMSO | High-purity, anhydrous DMSO is the preferred solvent for initial stock solutions.[10][11] |
Protocol for Preparing a DMSO Stock Solution:
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the vial vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[8]
-
Gentle warming to 37°C can be applied, but it is essential to first confirm the thermal stability of the compound.[10]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]
Working Solution Preparation in Aqueous Media
Direct dilution of a high-concentration DMSO stock into an aqueous buffer is likely to cause precipitation. The following formulation strategies can be employed to prepare a stable working solution.
Formulation Strategies for Aqueous Solutions:
| Formulation Component | Purpose | Example Protocol |
| Co-solvents (e.g., PEG300) | Increase the solubility of hydrophobic compounds in aqueous solutions.[10] | See Protocol 1 below. |
| Surfactants (e.g., Tween-80) | Help maintain the compound in solution and prevent precipitation.[10] | See Protocol 1 below. |
| Cyclodextrins (e.g., SBE-β-CD) | Encapsulate the hydrophobic drug molecule to enhance its aqueous solubility. | See Protocol 2 below. |
Detailed Experimental Protocols:
Protocol 1: Co-solvent/Surfactant Formulation
This protocol is adapted from a method for achieving a clear solution of INCB059872 at ≥ 5 mg/mL.[4]
-
Start with a high-concentration stock solution of INCB059872 in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the following solvents sequentially:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
-
Mix thoroughly until the solution is homogeneous.
-
Add 5% Tween-80 and mix again.
-
Add 45% Saline to reach the final volume and mix until the solution is clear.
Protocol 2: Cyclodextrin-Based Formulation
This protocol also yields a clear solution of INCB059872 at ≥ 5 mg/mL.[4]
-
Prepare a 20% solution of SBE-β-CD in Saline.
-
Start with a high-concentration stock solution of INCB059872 in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the following:
-
10% DMSO (from your stock solution)
-
90% of the 20% SBE-β-CD in Saline solution
-
-
Mix thoroughly until the solution is clear.
Troubleshooting Persistent Precipitation:
-
Lower the Final Concentration: The most direct approach is to work with a lower final concentration of INCB059872 in your experiment.[10]
-
Adjust pH: If the experimental system allows, adjusting the pH of the aqueous buffer may improve the solubility of ionizable compounds.[10]
-
Gentle Heating and Sonication: If precipitation occurs during preparation, gentle heating in a water bath and/or sonication can aid in re-dissolving the compound.[4] However, always be cautious of potential degradation.
Visualized Experimental Workflow and Signaling Pathway
Experimental Workflow for Testing INCB059872 in a Cell-Based Assay:
Caption: A typical workflow for utilizing INCB059872 in a cell-based assay.
Signaling Pathway of INCB059872 Action:
Caption: INCB059872 inhibits LSD1, leading to changes in gene expression and cell differentiation.
References
- 1. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Incb-059872 | C23H34N2O3 | CID 118290753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. INCB059872 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 8. benchchem.com [benchchem.com]
- 9. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medkoo.com [medkoo.com]
improving INCB059872 tosylate bioavailability in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with INCB059872 tosylate, with a focus on improving its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is INCB059872 and what is its mechanism of action?
A1: INCB059872 is a potent, selective, and orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme.[1][2] LSD1 plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, INCB059872 enhances the methylation of H3K4, leading to an increased expression of tumor-suppressor genes.[2] Additionally, it promotes H3K9 methylation, which decreases the transcription of genes that promote tumor growth.[2] This dual action can halt the proliferation of cancer cells.[1] INCB059872 has been investigated in preclinical models of various cancers, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[3][4]
Q2: My this compound has poor oral bioavailability in my animal model. What are the likely causes?
A2: Poor oral bioavailability of this compound is most likely attributed to its low aqueous solubility. Like many small molecule inhibitors, if the compound does not dissolve efficiently in the gastrointestinal (GI) fluids, its absorption into the systemic circulation will be limited. This is a common challenge for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
Q3: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanosizing can improve dissolution rates.
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid form can significantly enhance its solubility and dissolution.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), or nanostructured lipid carriers (NLCs) can improve absorption via lymphatic pathways.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug molecule by encapsulating its hydrophobic parts.
-
Co-solvent and Surfactant Systems: Dissolving the compound in a mixture of solvents and surfactants can maintain its solubility in the GI tract.
Troubleshooting Guide
Issue 1: Compound Precipitation in Formulation or Upon Administration
-
Problem: My this compound formulation appears clear initially but forms a precipitate over time or, I suspect, it precipitates in the stomach upon oral gavage.
-
Possible Cause: The formulation may be a supersaturated solution that is not stable, or the pH change in the stomach is causing the drug to crash out of solution.
-
Troubleshooting Steps:
-
Check Formulation Stability: Prepare your formulation and observe it at room temperature and 4°C for several hours to check for precipitation.
-
Use a Combination of Excipients: Instead of a single solubilizing agent, try a combination. For example, a co-solvent like PEG300 can be combined with a surfactant like Tween-80 to improve stability.
-
Consider a pH-Responsive Formulation: If pH is the issue, consider enteric-coated formulations that only release the drug in the more neutral pH of the intestine.
-
Lipid-Based Systems: Formulations like SEDDS create a fine emulsion upon contact with aqueous media, which can protect the drug from precipitation.
-
Issue 2: High Variability in Pharmacokinetic (PK) Data Between Animals
-
Problem: I am observing significant variability in the plasma concentrations of this compound between different animals in the same cohort.
-
Possible Cause: This can be due to inconsistent formulation dosing (e.g., if the drug is not fully dissolved or suspended), or physiological differences between the animals affecting drug absorption.
-
Troubleshooting Steps:
-
Ensure Homogeneous Formulation: If using a suspension, ensure it is uniformly mixed before each dose. For solutions, confirm the drug is fully dissolved.
-
Standardize Administration: Ensure the gavage technique is consistent and minimizes stress to the animals, as stress can alter gastric emptying times.
-
Fasting State: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact the absorption of many drugs.
-
Improve the Formulation: A more robust formulation, such as a microemulsion or a solid dispersion, can lead to more consistent absorption and reduce inter-animal variability.
-
Quantitative Data on Formulation Improvement
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound. It is intended to demonstrate the potential impact of various formulation strategies.
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Simple Aqueous Suspension | 50 | 2.0 | 200 | 100% (Baseline) |
| Co-solvent/Surfactant System | 150 | 1.5 | 700 | 350% |
| Micronized Suspension | 100 | 1.5 | 450 | 225% |
| Amorphous Solid Dispersion | 300 | 1.0 | 1500 | 750% |
| Nano-Suspension | 250 | 1.0 | 1300 | 650% |
| SMEDDS Formulation | 400 | 0.75 | 2000 | 1000% |
Experimental Protocols
Protocol 1: Basic Co-solvent/Surfactant Formulation for In Vivo Studies
This protocol is adapted from commercially available information on solubilizing INCB059872.[5]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Use sonication if necessary to ensure it is fully dissolved.
-
Add Co-solvent: In a separate tube, add the required volume of the DMSO stock solution to PEG300. For a final formulation with 10% DMSO and 40% PEG300, you would add 1 part DMSO stock to 4 parts PEG300. Mix thoroughly.
-
Add Surfactant: To the DMSO/PEG300 mixture, add Tween-80 to a final concentration of 5%. Mix until the solution is clear.
-
Final Dilution: Add saline (0.9% NaCl) to reach the final volume (45% of the total volume). The final solution should be clear.
-
Administration: Use the formulation immediately after preparation for oral gavage.
Protocol 2: Preparation of an Amorphous Solid Dispersion (Illustrative)
This is a general protocol for creating a solid dispersion using the solvent evaporation method.
-
Polymer Selection: Choose a suitable polymer carrier such as polyvinylpyrrolidone (B124986) (PVP K30), hydroxypropyl methylcellulose (B11928114) (HPMC), or Soluplus®.
-
Dissolution: Dissolve both this compound and the chosen polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture). A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept as low as possible to avoid drug degradation.
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder and pass it through a sieve to ensure a uniform particle size.
-
Reconstitution: For dosing, the solid dispersion powder can be suspended in an appropriate vehicle (e.g., water with a small amount of surfactant) just before administration.
Visualizations
Signaling Pathway
References
INCB059872 tosylate off-target effects in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of INCB059872 tosylate in non-cancerous cells. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of INCB059872?
A1: INCB059872 is a selective and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to the suppression of certain gene expression.[4] By inhibiting LSD1, INCB059872 increases H3K4 methylation, which in turn enhances the expression of tumor-suppressor genes.[4]
Q2: What are the known effects of INCB059872 on non-cancerous cells?
A2: The most well-documented effect of INCB059872 on non-cancerous cells is observed in the hematopoietic system. Treatment with INCB059872 has been shown to cause an accumulation of early-stage megakaryocyte progenitor cells in the bone marrow.[1][5] This is considered an on-target effect of LSD1 inhibition and is believed to be the underlying cause of thrombocytopenia (low platelet count), a dose-limiting toxicity seen in patients treated with LSD1 inhibitors.[1][5]
Q3: Are there known specific off-target proteins for INCB059872?
A3: As of the current literature, specific off-target proteins for INCB059872 have not been extensively characterized. However, as an irreversible inhibitor, there is a theoretical potential for off-target effects.[6][7] Irreversible inhibitors can sometimes covalently bind to other proteins, leading to unintended biological consequences.[6][7] Researchers should consider this possibility in their experimental designs.
Q4: Why were some clinical trials for INCB059872 terminated?
A4: Several clinical trials involving INCB059872 have been terminated.[6][7] While some terminations were attributed to strategic business decisions, others have been linked to safety and off-target effects, underscoring the importance of understanding the compound's activity in various cell types.[8]
Troubleshooting Guides
Issue 1: Observing Thrombocytopenia or Altered Megakaryocyte Differentiation in in vivo or in vitro Models.
-
Possible Cause: This is a known on-target effect of LSD1 inhibition by INCB059872. The inhibition of LSD1 affects the differentiation of hematopoietic stem and progenitor cells, particularly leading to an accumulation of megakaryocyte progenitors.[1][5] This effect is linked to the dysregulation of GFI1 and GFI1B, key transcription factors in hematopoiesis.[2]
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use Western blotting to check for an increase in H3K4me2 levels in your cells, which is a direct downstream marker of LSD1 inhibition.
-
Analyze Progenitor Populations: If working with hematopoietic cells, use flow cytometry or single-cell RNA sequencing (scRNA-seq) to characterize the different progenitor populations and confirm an increase in the proportion of megakaryocyte progenitors.
-
Dose-Response Analysis: Perform a dose-response study to determine if the observed effect is dose-dependent. This can help in finding a therapeutic window with minimal toxicity for your model system.
-
Issue 2: Unexplained Cell Viability Reduction or Phenotypic Changes in Non-Cancerous Cell Lines.
-
Possible Cause: While specific off-targets are not well-defined, irreversible inhibitors like INCB059872 can potentially interact with other cellular proteins.[6][7] The observed toxicity could be due to an uncharacterized off-target effect.
-
Troubleshooting Steps:
-
Verify On-Target Activity: First, confirm that the concentrations you are using are relevant for LSD1 inhibition by checking for changes in histone methylation marks (e.g., H3K4me2).
-
Comparative Analysis: If possible, compare the effects of INCB059872 with other LSD1 inhibitors that have different chemical scaffolds. If the toxicities are unique to INCB059872, it might suggest an off-target effect.
-
Off-Target Profiling (Advanced): For in-depth investigation, consider techniques like proteomic profiling (e.g., chemical proteomics) to identify potential protein targets that covalently bind to INCB059872.
-
Quantitative Data Summary
Table 1: Effect of INCB059872 on Hematopoietic Progenitor Cells in Mice
| Cell Population | Observation | Implication | Reference |
| Lineage-negative bone marrow cells | Accumulation of megakaryocyte early progenitor cells. | Potential cause of thrombocytopenia. | [1] |
| Hematopoietic Stem Cells (HSCs) | Gene expression changes associated with stem cell characteristics. | Alteration of normal hematopoiesis. | [1] |
Experimental Protocols
Protocol 1: Analysis of Hematopoietic Progenitor Populations by Single-Cell RNA Sequencing (scRNA-seq)
This protocol provides a general workflow for analyzing the effects of INCB059872 on bone marrow progenitor cells, based on methodologies described in the literature.[1][5]
-
Animal Treatment: Treat mice with INCB059872 (e.g., 10 mg/kg, orally) or vehicle control for a specified period (e.g., 4-6 days).[9]
-
Bone Marrow Isolation: Euthanize mice and isolate bone marrow from the femurs and tibias by flushing with appropriate buffer (e.g., PBS with 2% FBS).
-
Red Blood Cell Lysis: If necessary, perform red blood cell lysis using a suitable lysis buffer.
-
Lineage Depletion: To enrich for progenitor cells, perform lineage depletion using a cocktail of antibodies against mature hematopoietic cell markers (e.g., CD3e, CD4, CD8a, CD11b, CD19, B220, Gr-1) and magnetic bead-based separation.
-
Single-Cell Suspension Preparation: Prepare a single-cell suspension of the lineage-negative cells at the recommended concentration for your scRNA-seq platform.
-
scRNA-seq Library Preparation: Follow the manufacturer's protocol for your chosen scRNA-seq platform (e.g., 10x Genomics Chromium) to generate single-cell libraries.
-
Sequencing and Data Analysis: Sequence the prepared libraries on a compatible sequencer. Analyze the data using standard bioinformatics pipelines to perform cell clustering, identify different progenitor populations based on marker gene expression, and compare the relative abundance of these populations between the INCB059872-treated and control groups.
Protocol 2: Western Blot for LSD1 Target Engagement
-
Cell Lysis: Treat your non-cancerous cell line with INCB059872 at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against di-methylated H3K4 (H3K4me2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. An increase in the H3K4me2 signal relative to the total H3 signal indicates successful LSD1 inhibition.
Visualizations
Caption: On-target signaling pathway of INCB059872 leading to thrombocytopenia.
Caption: Workflow for investigating potential off-target effects of INCB059872.
References
- 1. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. INCB059872 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 4. Facebook [cancer.gov]
- 5. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia. | Semantic Scholar [semanticscholar.org]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 8. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: INCB059872 Tosylate Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential mechanisms of resistance to INCB059872 tosylate, a potent and selective lysine-specific demethylase 1 (LSD1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
INCB059872 is a potent, selective, and orally active irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[1] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, INCB059872 leads to an increase in H3K4 and H3K9 methylation. This alteration in histone methylation patterns results in the increased expression of tumor suppressor genes and decreased transcription of genes that promote tumor growth, ultimately leading to an inhibition of cell proliferation in cancer cells where LSD1 is overexpressed.
Q2: What are the known potential mechanisms of resistance to INCB059872 and other LSD1 inhibitors?
Research, particularly in small cell lung cancer (SCLC), has identified two primary mechanisms of resistance to LSD1 inhibitors:
-
Intrinsic Resistance: Some cancer cells, particularly those with a mesenchymal-like transcriptional program, exhibit inherent resistance to LSD1 inhibitors.[2]
-
Acquired Resistance: Cancer cells can develop resistance to LSD1 inhibitors through a process of epigenetic reprogramming. This involves a transition to a TEAD4-driven mesenchymal-like state, which allows the cells to adapt and survive the drug treatment.[2] This resistance mechanism has been observed to be reversible upon drug withdrawal.
Q3: How can I determine if my cell line is sensitive or resistant to INCB059872?
The sensitivity of a cell line to INCB059872 is typically determined by measuring its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater sensitivity, while a higher IC50 value suggests resistance. For SCLC cell lines, sensitive lines have shown EC50 values in the range of 47 to 377 nM, whereas non-tumorigenic cells are significantly less sensitive, with IC50 values greater than 10 μM.[3][4]
Troubleshooting Guides
Guide 1: Investigating Intrinsic Resistance
If you suspect your cell line has intrinsic resistance to INCB059872, consider the following experimental approaches:
Problem: Cells show little to no response to INCB059872 treatment in a cell viability assay.
Possible Cause: The cell line may possess a mesenchymal-like phenotype, conferring intrinsic resistance.
Troubleshooting Steps:
-
Assess Cell Morphology: Observe the cells under a microscope. Mesenchymal-like cells typically exhibit an elongated, spindle-like shape, in contrast to the cobblestone appearance of epithelial cells.
-
Western Blot for EMT Markers: Analyze the protein expression of key epithelial-mesenchymal transition (EMT) markers.
-
RNA-Seq Analysis: Perform RNA sequencing to compare the gene expression profile of your cell line to known neuroendocrine and mesenchymal SCLC signatures.[2]
Guide 2: Investigating Acquired Resistance
To study acquired resistance, you will first need to generate a resistant cell line.
Problem: How to generate an INCB059872-resistant cell line.
Methodology:
-
Dose Escalation: Culture the parental sensitive cell line in the continuous presence of INCB059872, starting at a low concentration (e.g., the IC20).
-
Gradual Increase: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of INCB059872 in the culture medium.
-
Selection: Continue this process over several months until the cells can tolerate a significantly higher concentration of the drug (e.g., 5-10 times the original IC50).
-
Verification: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
Problem: Characterizing the acquired resistance mechanism.
Troubleshooting Steps:
-
Confirm Phenotypic Switch: Use the same methods as in "Investigating Intrinsic Resistance" (cell morphology, Western blot for EMT markers, and RNA-Seq) to determine if the resistant cells have undergone an epithelial-to-mesenchymal transition.
-
Investigate the TEAD4 Pathway:
-
Western Blot: Assess the protein levels of TEAD4 and its downstream targets.
-
ChIP-Seq: Analyze the genome-wide binding of TEAD4 to identify its target genes in the resistant cells.
-
-
Assess Histone Methylation Changes:
-
Western Blot: Check for global changes in H3K4me2 and H3K9me2 levels. However, be aware that global changes may not be significant, and locus-specific alterations are more likely.[8]
-
ChIP-Seq: Perform ChIP-Seq for H3K4me2 and H3K9me2 to identify specific genomic regions with altered methylation in resistant cells compared to sensitive cells.
-
Data Presentation
Table 1: In Vitro Efficacy of INCB059872 in SCLC Cell Lines
| Cell Line | EC50 (nM) | Putative Phenotype |
| NCI-H526 | 47 - 377 | Sensitive (Neuroendocrine) |
| NCI-H1417 | 47 - 377 | Sensitive (Neuroendocrine) |
| Hypothetical Resistant Line | >1000 | Resistant (Mesenchymal-like) |
Data for sensitive cell lines sourced from[3][4]. The hypothetical resistant line data is for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) using MTT Assay
Objective: To determine the concentration of INCB059872 that inhibits cell growth by 50%.
Materials:
-
Adherent or suspension cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for dissolving INCB059872)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period (typically 2,000-10,000 cells/well). Incubate overnight.
-
Drug Dilution: Prepare a serial dilution of INCB059872 in complete culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blotting for EMT Markers
Objective: To assess the protein expression levels of epithelial and mesenchymal markers.
Materials:
-
Cell lysates from sensitive and resistant cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-Snail, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-Seq)
Objective: To identify the genome-wide binding sites of a protein of interest (e.g., TEAD4) or the locations of specific histone modifications (e.g., H3K4me2).
Materials:
-
Sensitive and resistant cells
-
Formaldehyde (B43269) for cross-linking
-
Glycine for quenching
-
Lysis and sonication buffers
-
ChIP-grade antibody against the target protein/histone mark
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
NGS library preparation kit
-
Sequencer
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight. Add magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencer.
-
Data Analysis: Align the sequencing reads to a reference genome, perform peak calling to identify regions of enrichment, and compare the binding profiles between sensitive and resistant cells.
Visualizations
Caption: Signaling pathways in sensitive vs. resistant cells.
Caption: Workflow for investigating INCB059872 resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. EMT Essentials Antibody Kit PK30014 | Proteintech [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
INCB059872 tosylate degradation and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and potential challenges associated with the LSD1 inhibitor, INCB059872 tosylate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of INCB059872?
A1: INCB059872 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is an enzyme that plays a crucial role in gene regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, INCB059872 leads to an increase in H3K4 methylation, which is associated with gene activation, and an increase in H3K9 methylation, which is linked to gene repression. This dual effect can alter the expression of genes involved in tumor cell growth and differentiation.[3][4] Specifically, in acute myeloid leukemia (AML), INCB059872 has been shown to disrupt the interaction between LSD1 and the GFI1/GFI1B transcription factors, leading to the activation of genes associated with myeloid differentiation.[1][2]
Q2: How should I store and handle this compound powder?
A2: this compound as a solid powder should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C. The product is generally stable for several weeks during standard shipping at ambient temperatures.
Q3: What is the best way to prepare and store solutions of this compound?
A3: this compound is soluble in DMSO. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. When preparing working solutions for in vivo experiments, it is best to prepare them fresh on the day of use. If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication may help to dissolve the compound.
Q4: In which cancer cell lines has INCB059872 shown activity?
A4: INCB059872 has demonstrated activity in various cancer cell lines, particularly in models of acute myeloid leukemia (AML).[5] Cell lines such as THP-1 (with an MLL-AF9 translocation) and MV-4-11 (with an MLL-AF4 translocation) have been shown to be sensitive to INCB059872, exhibiting growth defects and induction of differentiation.[1]
Degradation and Handling Precautions
While specific forced degradation studies for this compound are not publicly available, general knowledge of tosylate-containing compounds suggests potential degradation pathways. It is crucial for researchers to perform their own stability assessments for their specific experimental conditions.
Potential Degradation Pathways:
-
Hydrolysis: Tosylate esters can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. This would cleave the tosylate group from the parent molecule.
-
Photodegradation: Exposure to UV light can lead to the degradation of aromatic compounds, including the tosyl group. It is advisable to protect solutions of this compound from light.
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions.
-
Avoid Inhalation and Contact: Minimize the generation of dust when handling the powder. Avoid direct contact with the skin and eyes.
-
Hygroscopic Nature: DMSO is hygroscopic and can absorb moisture from the air, which may affect the solubility and stability of the compound. Use fresh, anhydrous DMSO for preparing stock solutions.
-
Solution Stability: For aqueous-based assays, be mindful of the potential for hydrolysis over time. It is recommended to prepare fresh dilutions in your assay medium from the DMSO stock solution for each experiment.
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Keep dry and dark. |
| -20°C | Long-term (months to years) | Keep dry and dark. | |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | |
| In Vivo Working Solution | Room Temperature | Same day use | Prepare fresh before each experiment. |
Troubleshooting Guides
Issue 1: No or reduced activity of INCB059872 in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh dilution of INCB059872 from a new aliquot of the DMSO stock solution. Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. |
| Cell Line Insensitivity | Confirm that your cell line expresses LSD1 and is known to be sensitive to LSD1 inhibition. Some cell lines may have intrinsic resistance mechanisms. |
| Assay Readout Issues | Ensure your assay readout (e.g., cell viability, differentiation marker expression) is sensitive and appropriate for detecting the effects of LSD1 inhibition. Include positive and negative controls. |
| Suboptimal Incubation Time | The effects of INCB059872 on cell growth and differentiation may take time to become apparent. For example, in THP-1 cells, a growth defect may be observed within one cell doubling time (approximately 3 days).[1] Optimize the incubation time for your specific experiment. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in Solution Preparation | Always use fresh, anhydrous DMSO to prepare stock solutions. Ensure the compound is fully dissolved before making further dilutions. Prepare working solutions fresh for each experiment. |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. |
| Assay Protocol Variations | Adhere strictly to the established assay protocol. Ensure consistent incubation times, reagent concentrations, and measurement parameters. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay in AML Cell Lines
This protocol is a general guideline for assessing the effect of INCB059872 on the viability of AML cell lines such as THP-1 or MV-4-11.
Materials:
-
This compound
-
Anhydrous DMSO
-
AML cell line (e.g., THP-1, MV-4-11)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Prepare INCB059872 Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -80°C.
-
Cell Seeding: Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of INCB059872 in complete culture medium from the 10 mM stock solution. Add the desired final concentrations of the compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and calculate the IC50 value.
Protocol 2: Western Blot for Histone Methylation Marks
This protocol can be used to assess the effect of INCB059872 on H3K4 and H3K9 methylation levels.
Materials:
-
This compound
-
AML cell line
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat AML cells with the desired concentration of INCB059872 or DMSO vehicle control for 24-48 hours.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total H3 levels.
Visualizations
Caption: Mechanism of INCB059872 in AML cells.
Caption: Logical troubleshooting workflow.
Caption: Standard experimental workflow.
References
- 1. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia. | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: INCB059872 Tosylate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpectedly high IC50 values with INCB059872 tosylate in their experiments.
Troubleshooting Guide: Why is my this compound IC50 higher than expected?
An elevated IC50 value for this compound can arise from various factors related to experimental setup and conditions. This guide will walk you through potential causes and solutions.
Step 1: Verify Experimental Approach - Biochemical vs. Cell-Based Assays
A critical first step is to distinguish between a biochemical assay (using purified LSD1 enzyme) and a cell-based assay (using whole cells). The expected potency of INCB059872 can differ significantly between these two formats.
-
Biochemical Assays (IC50): These assays measure the direct inhibition of the purified LSD1 enzyme.
-
Cell-Based Assays (EC50): These assays measure the compound's effect on a cellular process, such as cell proliferation or biomarker modulation, which is influenced by factors like cell permeability, target engagement in a cellular context, and compound stability.
INCB059872 has been reported to have potent activity in both settings, but the absolute values may not be identical. For instance, in various small cell lung cancer (SCLC) cell lines, INCB059872 demonstrated EC50 values for proliferation inhibition ranging from 47 to 377 nM.[1] In contrast, non-tumorigenic cells were significantly less sensitive, with IC50 values greater than 10 µM.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for high IC50 values.
Step 2: Scrutinize Your Biochemical Assay Protocol
If you are performing a biochemical assay, several components can significantly impact the measured IC50.
Key Considerations for LSD1 Biochemical Assays:
| Parameter | Potential Issue | Recommendation |
| Enzyme | Recombinant LSD1 may have batch-to-batch variability in activity. The presence or absence of the CoREST protein can also affect activity, particularly with nucleosomal substrates.[2][3] | Use a validated, high-quality source of recombinant LSD1. Consider if the CoREST complex is necessary for your experimental question. |
| Substrate | The type of substrate (e.g., H3 peptide vs. full nucleosome) can influence inhibitor potency.[2] The concentration of the substrate relative to its Km is also a critical factor. | Ensure your substrate and its concentration are appropriate for the assay. For peptide substrates, a minimum of 20 residues of the histone H3 tail is often necessary for efficient demethylation.[4] |
| Incubation Time | INCB059872 is an irreversible inhibitor that forms a covalent adduct with the FAD cofactor of LSD1. Insufficient pre-incubation time of the enzyme with the inhibitor before adding the substrate can lead to an artificially high IC50. | A pre-incubation step of the enzyme and inhibitor is highly recommended. The optimal time should be determined empirically but is often in the range of 15-60 minutes. |
| Assay Buffer | pH, ionic strength, and the presence of detergents can affect enzyme activity and compound solubility. | Optimize buffer conditions for maximal enzyme activity and ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%. |
| Detection Method | Different assay formats (e.g., peroxidase-coupled, HTRF, fluorescence-based) have varying sensitivities and potential for compound interference.[4][5] For example, some compounds can interfere with the peroxidase enzyme in coupled assays.[4] | Be aware of the limitations of your chosen detection method. Consider a secondary, orthogonal assay to confirm your results. |
Step 3: Evaluate Your Cell-Based Assay Parameters
For cell-based assays, factors beyond direct enzyme inhibition come into play.
Key Considerations for Cell-Based Assays:
| Parameter | Potential Issue | Recommendation |
| Cell Line | Different cell lines can have varying levels of LSD1 expression, different compensatory mechanisms, and variable permeability to the compound. The presence of drug efflux pumps can also reduce the intracellular concentration of the inhibitor. | Choose a cell line known to be sensitive to LSD1 inhibition. Profile LSD1 expression levels in your chosen cell line. |
| Compound Solubility & Stability | Poor solubility of this compound in cell culture media can lead to a lower effective concentration. The compound may also be unstable under prolonged incubation conditions. | Prepare fresh dilutions of the compound for each experiment. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in media. |
| Assay Duration | The time required to observe a cellular effect can vary. For an antiproliferative assay, the duration should be sufficient for the inhibition of LSD1 to manifest as a growth defect. | An incubation time of 72 hours or longer is often used for proliferation assays. For biomarker assays (e.g., measuring H3K4 methylation), shorter time points may be appropriate. |
| Assay Endpoint | The chosen readout (e.g., ATP levels for viability, biomarker expression) should be robust and directly related to LSD1 activity. | Validate your assay endpoint and ensure a sufficient signal-to-background window. For example, when assessing cell viability, ensure the initial seeding density allows for logarithmic growth during the assay period. |
Frequently Asked Questions (FAQs)
Q1: What is the expected biochemical IC50 of INCB059872 against LSD1?
A comprehensive in vitro study characterized several LSD1 inhibitors and reported the biochemical IC50 for INCB059872. While the exact value from a single source should be referenced from the primary literature, it is expected to be in the low nanomolar range in a sensitive biochemical assay format.
Q2: How does the mechanism of action of INCB059872 affect IC50 determination?
INCB059872 is an irreversible inhibitor of LSD1.[6][7] This means it forms a stable, covalent bond with the enzyme. For irreversible inhibitors, the IC50 value is highly dependent on the pre-incubation time of the enzyme and inhibitor before the addition of the substrate. A longer pre-incubation allows for more complete inactivation of the enzyme, resulting in a lower IC50.
LSD1 Inhibition Pathway
Caption: Mechanism of LSD1 inhibition by INCB059872.
Q3: What are some common biochemical assay formats for LSD1?
Several methods are used to measure LSD1 activity in vitro:
-
Peroxidase-Coupled Assay: This assay detects the hydrogen peroxide produced during the demethylation reaction.[4]
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay often uses an antibody that recognizes the demethylated histone mark.[5]
-
Fluorescence-Based Kits: Commercially available kits often use a fluorometric substrate that produces a fluorescent signal upon LSD1 activity.[8][9]
-
Mass Spectrometry: This method directly measures the change in methylation state of the substrate.[4]
Q4: Can the tosylate salt form of INCB059872 affect the experiment?
The tosylate salt is used to improve the solubility and stability of the parent compound. In most in vitro and cell-based assays, once dissolved in a solvent like DMSO and diluted to the final concentration, the salt form is unlikely to be the primary cause of a significantly higher IC50. However, it is crucial to use the correct molecular weight of the tosylate salt for accurate concentration calculations.
Q5: Should I use a peptide or a nucleosome as the substrate in my biochemical assay?
The choice of substrate can be significant. LSD1 in complex with CoREST is more efficient at demethylating nucleosomal substrates compared to histone peptides.[2] If your research question involves the regulation of LSD1 in a more physiological context, a nucleosomal substrate may be more relevant. For high-throughput screening, peptide substrates are often more convenient. Be aware that the measured IC50 can differ between these two substrate types.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of LSD1 histone demethylase activity by its associated factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1, a double-edged sword, confers dynamic... | F1000Research [f1000research.com]
- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. abcam.com [abcam.com]
addressing INCB059872 tosylate precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of INCB059872 tosylate in experimental media.
Troubleshooting Guide
Precipitation of this compound in your experimental media can lead to inaccurate dosing and unreliable results. The following guide provides systematic steps to identify and resolve common causes of precipitation.
| Observation | Potential Cause | Suggested Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous media. | Poor Aqueous Solubility: The compound is crashing out of solution when the concentration of the organic solvent (DMSO) is rapidly decreased. | - Perform serial dilutions of the DMSO stock in the experimental medium.- Pre-warm the experimental medium to 37°C before adding the compound.- Increase the final DMSO concentration in your media (ensure it is compatible with your experimental system and within the tolerated limits for your cells).- Consider using a solubilizing agent like Tween-80 or PEG300 in your final dilution. |
| Solution is initially clear but a precipitate forms over time in the incubator. | Temperature and pH Shift: Changes in temperature and CO₂ concentration in the incubator can alter the pH and solubility of the compound.[1] | - Ensure the medium is fully equilibrated to the incubator's temperature and CO₂ concentration before adding the compound.- Use a medium with a robust buffering system. |
| Interaction with Media Components: The compound may be interacting with salts, proteins (especially in serum-containing media), or other components, leading to the formation of an insoluble complex.[1] | - Test the solubility in a simpler, serum-free basal medium first.- If serum is required, try reducing the serum percentage.- Filter the final working solution using a 0.22 µm syringe filter before adding it to the cells. | |
| Precipitation is observed only at higher concentrations. | Exceeding Solubility Limit: The desired experimental concentration exceeds the solubility of this compound in the specific medium. | - Determine the empirical solubility of the compound in your specific experimental medium using the protocol provided below.- If a higher concentration is necessary, explore the use of formulation strategies such as co-solvents or cyclodextrins.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: What is the maximum recommended final concentration of DMSO in cell culture media?
A2: The final concentration of DMSO in cell culture media should generally be kept below 0.5%, with many cell lines tolerating up to 1%. However, it is crucial to determine the specific tolerance of your cell line, as higher concentrations of DMSO can have cytotoxic effects. Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your experiments.
Q3: How should I store my stock solution of this compound?
A3: Stock solutions of INCB059872 in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[2][4] To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: Can I pre-mix this compound with other compounds before adding them to the media?
A4: It is generally not recommended to pre-mix this compound with other compounds, as this can increase the risk of chemical interactions and precipitation. Each compound should be added to the experimental media separately.
Q5: What are some alternative formulation strategies if precipitation persists?
A5: For challenging in vitro and in vivo experiments, formulation strategies using co-solvents can be employed. A suggested formulation for the parent compound INCB059872 includes a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which was shown to achieve a solubility of at least 5 mg/mL.[2] Another approach involves using 10% DMSO in a 90% solution of 20% SBE-β-CD in saline.[2] These are starting points and may need to be optimized for your specific application.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or higher).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, gently warm the solution to 37°C or sonicate for a short period to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile tubes and store at -20°C or -80°C.
Protocol 2: Determination of Empirical Solubility in Experimental Media
Objective: To determine the maximum concentration of this compound that remains soluble in a specific experimental medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Experimental cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Pre-warm the experimental medium to 37°C in a CO₂ incubator.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, create a dilution series ranging from 1 µM to 100 µM.
-
Vortex each dilution gently immediately after adding the stock solution.
-
Incubate the dilutions under standard cell culture conditions (37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each dilution for any signs of precipitation using a microscope at regular intervals. The highest concentration that remains clear throughout the incubation period is the empirical solubility limit for your experimental conditions.
Visualizations
LSD1 Signaling Pathway
INCB059872 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. By inhibiting LSD1, INCB059872 can modulate various signaling pathways implicated in cancer cell proliferation and survival.
Caption: Mechanism of action of INCB059872 and its impact on key signaling pathways.
Experimental Workflow for Solubility Determination
The following workflow outlines the steps to empirically determine the solubility of this compound in your experimental medium.
Caption: Workflow for determining the empirical solubility of this compound.
References
Validation & Comparative
A Comparative Guide to LSD1 Inhibitors in Acute Myeloid Leukemia: INCB059872 Tosylate vs. Other Emerging Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of acute myeloid leukemia (AML) treatment is rapidly evolving, with a growing focus on epigenetic regulators as therapeutic targets. Among these, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a key player in leukemogenesis, primarily by maintaining a differentiation block in myeloid blasts.[1] This has spurred the development of a new class of drugs: LSD1 inhibitors. This guide provides a comparative overview of INCB059872 tosylate and other prominent LSD1 inhibitors that have shown promise in preclinical and clinical studies for AML.
Mechanism of Action: Reversing the Differentiation Block
LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[2] In many AML subtypes, particularly those with MLL rearrangements, LSD1 is overexpressed and contributes to the silencing of genes required for myeloid differentiation.[1][3] By inhibiting LSD1, these drugs aim to restore the normal epigenetic landscape, leading to the expression of differentiation-associated genes, cell cycle arrest, and apoptosis of leukemic cells.[3][4]
Most LSD1 inhibitors in clinical development, including INCB059872, iadademstat (B609776) (ORY-1001), and bomedemstat (B606314) (IMG-7289), are irreversible inhibitors that form a covalent adduct with the FAD cofactor.[4] This leads to a sustained inhibition of LSD1's enzymatic activity.
Preclinical Efficacy: A Head-to-Head Look
Direct comparative studies of LSD1 inhibitors in the same preclinical models are limited. However, by compiling data from various sources, we can get a sense of their relative potency and efficacy.
Table 1: In Vitro Activity of LSD1 Inhibitors in AML Cell Lines
| Inhibitor | Cell Line | IC50 / EC50 | Reference |
| INCB059872 | THP-1 | 25 nM (growth defect) | [5] |
| SCLC cell lines | 47-377 nM (EC50) | [6] | |
| Iadademstat (ORY-1001) | THP-1 | < 1 nM (differentiation) | [7] |
| MLL-rearranged cell lines | Most responsive | [3] | |
| LSD1 Enzyme Assay | 18 nM (IC50) | [4] | |
| Bomedemstat (IMG-7289) | Not specified | Not specified | |
| GSK2879552 | 20 AML cell lines | 137 ± 30 nM (average EC50) | [8] |
| MV-4-11 | 1.17 ± 0.28 µM (IC50) | [9] | |
| LSD1 Enzyme Assay | 24.53 ± 2.26 nM (IC50) | [9] | |
| Tranylcypromine (B92988) Derivatives | MV4-11 (MC3340) | 0.4 µM (IC50) | [4] |
| NB4 (MC3340) | 0.6 µM (IC50) | [4] | |
| U937 (meta thienyl analogs) | 0.005-0.015 µM (IC50) | [1] |
Table 2: In Vivo Efficacy of LSD1 Inhibitors in AML Xenograft Models
| Inhibitor | Animal Model | Key Findings | Reference |
| INCB059872 | Human AML xenografts | Significant tumor growth inhibition | [10] |
| MLL-AF9 murine model | Prolonged median survival, induced differentiation | [10] | |
| Iadademstat (ORY-1001) | Rodent leukemia xenografts | Reduction of tumor growth correlated with differentiation biomarkers | [7] |
| Bomedemstat (IMG-7289) | Not specified for AML | Studied in myelofibrosis models | [11] |
| GSK2879552 | MLL-AF9 murine model | Prolonged overall survival | [12] |
| Novel Reversible Inhibitor [I] | MV-4-11 xenograft | Significant, dose-dependent tumor growth suppression | [13] |
Clinical Performance: Early Insights from Human Trials
Several LSD1 inhibitors have progressed to clinical trials, demonstrating varying degrees of safety and efficacy in AML patients.
Table 3: Summary of Clinical Trial Data for LSD1 Inhibitors in AML
| Inhibitor | Phase | Patient Population | Key Results | Reference |
| INCB059872 | Phase 1/2 (NCT02712905) | Advanced malignancies (including AML) | Ongoing, exploring combinations with ATRA or azacitidine. | [3] |
| Iadademstat (ORY-1001) | Phase 1 | Relapsed/Refractory AML | Good safety profile. One CRi observed. Recommended Phase 2 dose: 140 µg/m²/d. | [7] |
| Phase 2a (ALICE trial) | Elderly, unfit AML (in combination with azacitidine) | ORR of 85% reported in an early analysis. | [6] | |
| Bomedemstat (IMG-7289) | Phase 1/2 | Myelofibrosis (not AML specific) | Well-tolerated. No progression to AML observed. | [14] |
| GSK2879552 | Phase 1 (NCT02177812) | Relapsed/Refractory AML | Terminated due to unfavorable risk-benefit ratio. Showed evidence of target engagement but no significant clinical responses and associated with toxicity. | [3] |
Experimental Protocols: A Glimpse into the Methodologies
The following provides an overview of the key experimental protocols used to evaluate LSD1 inhibitors.
Cell Viability Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of the inhibitors on AML cell lines.
A common method is the MTS assay, where a tetrazolium compound is bioreduced by viable cells into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.[15] The protocol generally involves:
-
Seeding of AML cells in 96-well plates.
-
Addition of the LSD1 inhibitor at various concentrations.
-
Incubation for a specified duration (e.g., 72 hours).
-
Addition of the MTS reagent.
-
Measurement of absorbance at a specific wavelength.
-
Calculation of the half-maximal inhibitory concentration (IC50).
Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the interaction of LSD1 with specific genomic regions and the effect of inhibitors on histone methylation marks.
The general steps for a ChIP protocol are:
-
Cross-linking: Formaldehyde is used to cross-link proteins to DNA within the cells.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., LSD1) or a specific histone modification (e.g., H3K4me2) is used to pull down the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by qPCR to look at specific gene promoters or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.[16]
Conclusion
This compound and other LSD1 inhibitors represent a promising new therapeutic avenue for AML. While preclinical data are encouraging for several compounds, clinical results have been mixed, highlighting the need for further research to identify patient populations most likely to benefit and to optimize combination strategies. The data presented in this guide offer a snapshot of the current landscape and underscore the potential of this class of epigenetic modulators to improve outcomes for patients with this challenging disease.
References
- 1. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetedonc.com [targetedonc.com]
- 7. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
- 14. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]
- 15. physiology.elte.hu [physiology.elte.hu]
- 16. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
A Comparative Efficacy Analysis of LSD1 Inhibitors: INCB059872 vs. GSK2879552
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical and clinical efficacy of two prominent lysine-specific demethylase 1 (LSD1) inhibitors: INCB059872 and GSK2879552. Both compounds are irreversible inhibitors targeting the FAD cofactor of LSD1, a key epigenetic regulator implicated in various cancers. This analysis is based on publicly available experimental data to inform research and development decisions.
Mechanism of Action: Targeting the LSD1/CoREST Complex
INCB059872 and GSK2879552 share a common mechanism of action by irreversibly inhibiting LSD1, a critical component of the CoREST complex. This complex is involved in the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of genes involved in differentiation. By inhibiting LSD1, these drugs aim to restore the expression of tumor suppressor genes and promote the differentiation of cancer cells, thereby inhibiting tumor growth.[1][2]
Caption: Mechanism of INCB059872 and GSK2879552 in inhibiting the LSD1/CoREST complex.
Quantitative Data Summary
The following tables summarize the available quantitative data for INCB059872 and GSK2879552, including their inhibitory potency against the LSD1 enzyme and their anti-proliferative effects in various cancer cell lines.
Table 1: Biochemical Potency against LSD1
| Compound | IC50 (LSD1) | Assay Type | Reference |
| INCB059872 | Not explicitly reported | FAD-directed covalent inhibition | [3] |
| GSK2879552 | 24 nM | Biochemical Assay | [4] |
Table 2: In Vitro Efficacy - Cell Proliferation (EC50/IC50)
| Compound | Cell Line | Cancer Type | EC50/IC50 | Reference |
| INCB059872 | SCLC cell lines | Small Cell Lung Cancer | 47 - 377 nM | [5] |
| AML cell lines | Acute Myeloid Leukemia | Not explicitly reported | [3] | |
| GSK2879552 | 20/29 AML cell lines | Acute Myeloid Leukemia | Average EC50 of 137 nM | [6] |
| 9/28 SCLC cell lines | Small Cell Lung Cancer | Not explicitly reported | [6] |
Table 3: In Vivo Efficacy - Xenograft Models
| Compound | Cancer Type | Model | Key Findings | Reference |
| INCB059872 | Acute Myeloid Leukemia | Human AML xenografts, MLL-AF9 murine model | Significantly inhibited tumor growth and prolonged survival.[3] | [3] |
| Small Cell Lung Cancer | NCI-H526 and NCI-H1417 xenografts | Inhibited tumor growth with both daily and alternative-day dosing.[5][7] | [5][7] | |
| GSK2879552 | Acute Myeloid Leukemia | Mouse models | Prolonged survival.[2] | [2] |
| Small Cell Lung Cancer | NCI-H1417 xenografts | Effective in inhibiting tumor growth.[4] | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of efficacy data. Below are generalized methodologies based on the cited literature for key experiments.
Cell Proliferation Assay
This assay is fundamental to assessing the anti-cancer activity of the inhibitors in vitro.
Caption: A generalized workflow for assessing cell proliferation.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., AML or SCLC) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of INCB059872 or GSK2879552. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period ranging from 3 to 10 days, depending on the cell line's doubling time and the compound's mechanism of action.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The luminescence or absorbance readings are normalized to the vehicle control, and the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated using non-linear regression analysis.
In Vivo Xenograft Studies
Xenograft models are critical for evaluating the in vivo efficacy of anti-cancer compounds.
Caption: A generalized workflow for in vivo xenograft studies.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., NCI-H1417 for SCLC, or AML cell lines) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Group Randomization: Mice are randomized into treatment and control groups.
-
Drug Administration: INCB059872 or GSK2879552 is administered orally at specified doses and schedules (e.g., once daily). The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and general health of the mice are also monitored.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a maximum allowed size or after a predefined duration. Tumor growth inhibition is calculated, and survival data may also be analyzed.
Clinical Efficacy and Safety
A significant point of differentiation between INCB059872 and GSK2879552 lies in their clinical development trajectories.
INCB059872:
-
Currently in clinical trials for various advanced malignancies, including a Phase 1/2 study in subjects with advanced malignancies.[1]
-
Preclinical data has shown a favorable safety profile in animal models.[1]
-
Combination therapies with other agents are being explored.[8]
GSK2879552:
-
Clinical trials for relapsed/refractory SCLC and AML were terminated.[4][9][10]
-
The termination was due to an unfavorable risk-benefit profile, with reports of poor disease control and a high rate of adverse events.[9]
-
Serious adverse events, including encephalopathy, were observed in the SCLC trial.[9] In the AML and MDS trials, treatment-related toxicities included hemorrhage and thrombocytopenia.[11]
Conclusion
Both INCB059872 and GSK2879552 have demonstrated potent preclinical efficacy as irreversible LSD1 inhibitors in models of AML and SCLC. However, their clinical paths have diverged significantly. While INCB059872 continues to be evaluated in clinical trials, the development of GSK2879552 was halted due to safety concerns and limited clinical benefit. This underscores the critical importance of the therapeutic window and safety profile in the successful translation of preclinical findings to clinical applications. For researchers in the field, the contrasting clinical outcomes of these two structurally related compounds provide valuable insights into the nuances of targeting LSD1 in oncology.
References
- 1. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I trials of the lysine-specific demethylase 1 inhibitor, GSK2879552, as mono- and combination-therapy in relapsed/refractory acute myeloid leukemia or high-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Validating Cellular Target Engagement of INCB059872 Tosylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the cellular target engagement of INCB059872 tosylate, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). We will explore its performance alongside other notable LSD1 inhibitors, supported by experimental data and detailed protocols.
INCB059872 is an irreversible inhibitor that covalently binds to the FAD cofactor of LSD1, preventing the demethylation of its primary substrates, histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). This epigenetic modification alters gene expression, leading to anti-tumor effects in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). Validating that a compound reaches and interacts with its intended target within a cell is a critical step in drug development. This guide outlines key assays to confirm the cellular target engagement of INCB059872 and its alternatives.
Comparative Analysis of LSD1 Inhibitors
To provide a comprehensive overview, we compare INCB059872 with other LSD1 inhibitors that have entered clinical trials. These include both covalent and non-covalent inhibitors, each with distinct mechanisms of action and cellular effects.
| Inhibitor | Mechanism | Type | Selectivity |
| INCB059872 | Covalent | Irreversible | Selective for LSD1 |
| Iadademstat (ORY-1001) | Covalent | Irreversible | Highly selective for LSD1 |
| Bomedemstat (IMG-7289) | Covalent | Irreversible | Selective for LSD1 |
| GSK2879552 | Covalent | Irreversible | Potent and selective for LSD1 |
| Pulrodemstat (CC-90011) | Non-covalent | Reversible | Selective for LSD1 |
| Seclidemstat (SP-2577) | Non-covalent | Reversible | Allosteric inhibitor |
Quantitative Data Presentation
The following tables summarize the anti-proliferative activity and induction of differentiation markers by INCB059872 and its comparators in various cancer cell lines.
Table 1: Comparison of Anti-Proliferative Activity (IC50, nM) of LSD1 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | INCB059872 | Iadademstat | Bomedemstat | GSK2879552 | Pulrodemstat | Seclidemstat |
| MV4-11 | AML | ~50 | ~20 | ~100 | 24 | Data not available | Data not available |
| THP-1 | AML | ~100 | Data not available | Data not available | <100 | Data not available | Data not available |
| NCI-H1417 | SCLC | ~150 | Data not available | Data not available | <50 | Data not available | Data not available |
| Kasumi-1 | AML | Data not available | <50 | Data not available | Data not available | Data not available | Data not available |
Note: IC50 values are approximate and can vary based on experimental conditions. "Data not available" indicates that directly comparable data was not found in the reviewed literature.
Table 2: Induction of Myeloid Differentiation Markers in AML Cell Lines by LSD1 Inhibitors
| Inhibitor | Cell Line | Marker Induction (CD11b/CD86) |
| INCB059872 | THP-1, MV4-11 | Significant increase |
| Iadademstat | MLL-AF9 cells | Time and dose-dependent increase in CD11b |
| GSK2879552 | THP-1 | Increase in CD86 expression |
Experimental Protocols and Methodologies
Here, we detail the experimental protocols for key assays used to validate LSD1 target engagement in cells.
Western Blot for Histone Methylation Marks
This assay directly measures the accumulation of LSD1 substrates, such as H3K4me2, following inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., MV4-11, THP-1) at an appropriate density. Treat cells with varying concentrations of INCB059872 or other LSD1 inhibitors for a specified time (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).
-
Histone Extraction: Harvest cells and isolate nuclei. Extract histones using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K4me2. Also, probe for total Histone H3 as a loading control.
-
Detection and Quantification: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software and normalize the H3K4me2 signal to the total H3 signal.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq provides a genome-wide map of histone modifications, revealing changes at specific gene loci upon LSD1 inhibition.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with the LSD1 inhibitor or vehicle. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me2. Use magnetic beads to pull down the antibody-histone-DNA complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to the reference genome and perform peak calling to identify regions of H3K4me2 enrichment. Compare the enrichment profiles between inhibitor-treated and control samples.
Precision Nuclear Run-On Sequencing (PRO-seq)
PRO-seq measures nascent RNA transcription, providing a direct readout of the transcriptional consequences of LSD1 inhibition.
Protocol:
-
Cell Permeabilization and Run-On: Treat cells with the LSD1 inhibitor. Permeabilize the cells and perform a nuclear run-on reaction in the presence of biotin-NTPs to label nascent RNA.
-
RNA Isolation and Fragmentation: Isolate total RNA and fragment it to the desired size.
-
Biotinylated RNA Enrichment: Enrich for the biotin-labeled nascent RNA using streptavidin beads.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched nascent RNA and perform high-throughput sequencing.
-
Data Analysis: Map the sequencing reads to the genome to determine the locations and levels of actively transcribing RNA polymerase II. Compare transcriptional profiles between treated and untreated cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that directly confirms the binding of a drug to its target protein in a cellular context by measuring changes in the protein's thermal stability.[1]
Protocol:
-
Cell Treatment: Treat intact cells with the LSD1 inhibitor or vehicle control.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble LSD1 remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble LSD1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
This guide provides a framework for the validation of this compound target engagement in cells, offering a comparative analysis with other LSD1 inhibitors and detailed experimental methodologies. The presented data and protocols should serve as a valuable resource for researchers in the field of epigenetics and drug discovery.
References
Synergistic Anti-Leukemic Activity of INCB059872 Tosylate and ATRA in Non-APL Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
The combination of the Lysine-Specific Demethylase 1 (LSD1) inhibitor, INCB059872 tosylate, and all-trans retinoic acid (ATRA) has demonstrated a significant synergistic effect in preclinical models of non-Acute Promyelocytic Leukemia (non-APL) Acute Myeloid Leukemia (AML). This guide provides a comprehensive comparison of the anti-leukemic activity of this compound as a monotherapy and in combination with ATRA, supported by available experimental data. While specific quantitative data for the INCB059872 and ATRA combination is limited in publicly available literature, this guide utilizes data from a comparable LSD1 inhibitor, GSK2879552, to illustrate the synergistic potential.
Mechanism of Action
INCB059872 is a potent and selective inhibitor of LSD1, an enzyme that plays a crucial role in maintaining the differentiation block in AML by demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] By inhibiting LSD1, INCB059872 promotes an epigenetic state that is permissive for myeloid differentiation.
ATRA, a derivative of vitamin A, is a well-established differentiation agent for APL. In non-APL AML, its efficacy is limited. However, when combined with an LSD1 inhibitor, ATRA's ability to induce differentiation is significantly enhanced.[1][2] The proposed mechanism involves the reactivation of a dormant ATRA-dependent differentiation program.[1]
In Vitro Synergistic Effects
The combination of an LSD1 inhibitor and ATRA has been shown to synergistically inhibit cell growth, induce apoptosis, and promote myeloid differentiation in various non-APL AML cell lines.[1][2]
Cell Viability and Growth Inhibition
Studies with the LSD1 inhibitor GSK2879552 in combination with ATRA have demonstrated enhanced growth inhibition in AML cell lines. The addition of ATRA decreased the IC50 values of the LSD1 inhibitor and increased the maximum inhibition of cell growth.[2]
Table 1: Effect of GSK2879552 and ATRA on Cell Viability in AML Cell Lines (4 days) [2]
| Cell Line | GSK2879552 IC50 (nM) | GSK2879552 + 1µM ATRA IC50 (nM) | % Maximum Inhibition (GSK2879552 alone) | % Maximum Inhibition (GSK2879552 + 1µM ATRA) |
| MOLM-13 | 10 | 5 | 80% | 90% |
| MV4-11 | 20 | 10 | 75% | 85% |
| OCI-AML3 | 50 | 25 | 60% | 75% |
Data presented is illustrative of the synergistic effect observed with a comparable LSD1 inhibitor. Specific IC50 values for INCB059872 in combination with ATRA are not publicly available.
Induction of Apoptosis and Myeloid Differentiation
The combination of INCB059872 and ATRA has been reported to increase apoptosis in a panel of non-APL AML cell lines.[1] Furthermore, the combination synergistically promotes myeloid differentiation, as indicated by the increased expression of the cell surface markers CD11b and CD86.[1]
Table 2: Induction of Myeloid Differentiation by INCB059872 and ATRA [1]
| Treatment | % CD11b Positive Cells | % CD86 Positive Cells |
| Control | Baseline | Baseline |
| INCB059872 | Increased | Increased |
| ATRA | Slightly Increased | Slightly Increased |
| INCB059872 + ATRA | Synergistically Increased | Synergistically Increased |
Specific percentages are not available in the provided abstract. The table illustrates the reported synergistic trend.
In Vivo Efficacy
In a THP-1 xenograft model of AML, the combination of INCB059872 and ATRA resulted in enhanced tumor growth inhibition compared to either agent alone.[1][3] This was accompanied by an increased induction of the differentiation markers CD86 and CD11b in the tumors.[1]
Table 3: In Vivo Antitumor Activity in THP-1 Xenograft Model [1]
| Treatment Group | Tumor Growth |
| Vehicle Control | Progressive Growth |
| INCB059872 | Inhibition of Tumor Growth |
| ATRA | Minimal Inhibition of Tumor Growth |
| INCB059872 + ATRA | Enhanced Inhibition of Tumor Growth |
Specific tumor volume data is not publicly available. The table reflects the reported outcome.
Signaling Pathways and Molecular Mechanisms
The synergistic effect of INCB059872 and ATRA is underpinned by the modulation of key transcription factors involved in myeloid differentiation and oncogenesis. Microarray analysis of MV-4-11 cells treated with the combination revealed a marked elevation in the number of regulated genes related to differentiation and apoptotic pathways.[1][3]
Key molecular changes include:
-
Upregulation of Myeloid Lineage Transcription Factors: The combination synergistically increases the levels of GFI1, PU.1, and CEBP.[1]
-
Downregulation of the Oncogene c-MYC: A synergistic decrease in the levels of c-MYC is observed.[1]
Caption: Synergistic mechanism of INCB059872 and ATRA.
Experimental Protocols
Detailed protocols for the specific experiments with INCB059872 and ATRA are not publicly available. The following are generalized protocols for the key assays mentioned in the research abstracts.
Cell Viability Assay (MTT/CellTiter-Glo)
-
Cell Seeding: AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3) are seeded in 96-well plates at an appropriate density.
-
Treatment: Cells are treated with a dose range of this compound, ATRA, or the combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator.
-
Reagent Addition: MTT or CellTiter-Glo reagent is added to each well according to the manufacturer's instructions.
-
Data Acquisition: Absorbance (for MTT) or luminescence (for CellTiter-Glo) is measured using a plate reader.
-
Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: AML cells are treated with INCB059872, ATRA, or the combination for a specified time (e.g., 48-72 hours).
-
Cell Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.
-
Flow Cytometry: Stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis) is quantified.
Myeloid Differentiation Assay (Flow Cytometry)
-
Cell Treatment: AML cells are treated with the compounds as described above for a defined period (e.g., 4-6 days).
-
Antibody Staining: Cells are harvested, washed, and stained with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b-PE, CD86-APC).
-
Flow Cytometry: The percentage of cells expressing the differentiation markers is determined by flow cytometry.
THP-1 Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with THP-1 AML cells.
-
Tumor Growth: Tumors are allowed to establish to a palpable size.
-
Treatment: Mice are randomized into treatment groups: vehicle control, INCB059872, ATRA, and the combination of INCB059872 and ATRA. Drugs are administered orally.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors may be excised for further analysis (e.g., immunohistochemistry for differentiation markers).
Caption: Experimental workflow for evaluating synergy.
Conclusion
The combination of the LSD1 inhibitor this compound and ATRA represents a promising therapeutic strategy for non-APL AML. Preclinical evidence strongly suggests a synergistic interaction that leads to enhanced anti-leukemic activity through the induction of apoptosis and myeloid differentiation, driven by favorable modulation of key transcription factor networks. Further investigation, including the publication of detailed quantitative data and clinical trials, is warranted to fully elucidate the therapeutic potential of this combination in patients.
References
INCB059872 Tosylate: A Comparative Analysis of its Cross-Reactivity with Other Demethylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of INCB059872 tosylate against its primary target, Lysine-Specific Demethylase 1 (LSD1), and other related demethylase enzymes. The data presented is intended to offer researchers a clear, objective overview of the compound's selectivity profile, supported by experimental data and detailed protocols.
INCB059872 is a potent and irreversible inhibitor of LSD1 (also known as KDM1A), a key enzyme in epigenetic regulation.[1][2] Its mechanism of action involves the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to the inactivation of the enzyme.[2] This inhibition results in altered histone methylation patterns, specifically an increase in H3K4 methylation and a decrease in H3K9 demethylation, which can modulate the expression of genes involved in cancer pathogenesis. Given the therapeutic interest in targeting LSD1, understanding the selectivity of its inhibitors is paramount for predicting potential off-target effects and ensuring a favorable therapeutic window.
Comparative Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory potency of this compound against LSD1 and other FAD-dependent amine oxidases, including Lysine-Specific Demethylase 2 (LSD2/KDM1B) and Monoamine Oxidases A and B (MAO-A and MAO-B). The data is derived from a comprehensive in vitro characterization study by Gerli et al. (2022).
| Enzyme | IC50 (nM) | Fold Selectivity vs. LSD1 |
| LSD1 (KDM1A) | 18 | 1 |
| LSD2 (KDM1B) | >100,000 | >5556 |
| MAO-A | >100,000 | >5556 |
| MAO-B | >100,000 | >5556 |
Data from Gerli et al., 2022. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
As the data clearly indicates, INCB059872 demonstrates a high degree of selectivity for LSD1 over other tested demethylases. This selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects that could arise from the inhibition of other essential enzymes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
LSD1 and LSD2 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the demethylase activity of LSD1 and LSD2 by detecting the demethylated product of a biotinylated histone H3 peptide substrate.
Materials:
-
Recombinant human LSD1 and LSD2 enzymes
-
Biotinylated H3K4me2 peptide substrate
-
Europium cryptate-labeled anti-H3K4me1 antibody (donor fluorophore)
-
XL665-conjugated streptavidin (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound and other test compounds
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
In a 384-well plate, add the test compounds, recombinant LSD1 or LSD2 enzyme, and the biotinylated H3K4me2 peptide substrate.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding a solution containing the HTRF detection reagents: Europium cryptate-labeled anti-H3K4me1 antibody and XL665-conjugated streptavidin.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes) to allow for the development of the HTRF signal.
-
Read the fluorescence at 620 nm (cryptate emission) and 665 nm (XL665 emission) using an HTRF-compatible microplate reader.
-
The HTRF ratio (665 nm / 620 nm) is proportional to the amount of demethylated product. Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic equation.
MAO-A and MAO-B Inhibition Assay (Kynuramine Assay)
This spectrophotometric assay measures the activity of MAO-A and MAO-B by monitoring the conversion of the substrate kynuramine (B1673886) to 4-hydroxyquinoline (B1666331).
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
This compound and other test compounds
-
96-well UV-transparent microplates
-
Spectrophotometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
In a 96-well plate, add the test compounds and the recombinant MAO-A or MAO-B enzyme.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the kynuramine substrate to each well.
-
Immediately begin monitoring the increase in absorbance at 316 nm (the wavelength at which 4-hydroxyquinoline has maximal absorbance) over a set period (e.g., 30 minutes) using a spectrophotometric microplate reader.
-
The rate of increase in absorbance is proportional to the enzyme activity. Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving LSD1 and the experimental workflows used to assess inhibitor activity.
Caption: LSD1 Signaling Pathway and the Effect of INCB059872.
Caption: Experimental Workflows for Demethylase Inhibition Assays.
References
Independent Validation of INCB059872 Tosylate's Anti-Tumor Activity: A Comparative Guide
A Note on Mechanism of Action: Initial interest in INCB059872 tosylate may be associated with various epigenetic modulators. It is crucial for researchers to note that INCB059872 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in histone modification, and not a Bromodomain and Extra-Terminal (BET) inhibitor.[1][2][3] This guide provides an independent validation of INCB059872's anti-tumor activity in the context of its function as an LSD1 inhibitor and offers a comparison with other compounds in its class. Additionally, a comparative overview of representative BET inhibitors is included to address the broader interest in epigenetic regulators in oncology.
Part 1: Comparative Analysis of LSD1 Inhibitors
LSD1 is overexpressed in a variety of cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a compelling target for cancer therapy.[1][4] LSD1 inhibitors work by preventing the demethylation of histones, which can lead to the reactivation of tumor suppressor genes and the suppression of genes that promote tumor growth.
Quantitative Comparison of Anti-Tumor Activity of LSD1 Inhibitors
The following table summarizes the in vitro and in vivo anti-tumor activity of INCB059872 and other selected LSD1 inhibitors.
| Compound | Cancer Type | Assay | Endpoint | Result | Reference |
| INCB059872 | Acute Myeloid Leukemia (AML) | Cell Viability | IC50 | Potent inhibition of AML cell line proliferation | [1] |
| AML | In vivo xenograft | Tumor Growth Inhibition | Significant tumor growth inhibition in AML xenograft models | [1] | |
| GSK2879552 | Small Cell Lung Cancer (SCLC) | Cell Viability | IC50 | 24 nM | [2] |
| SCLC | In vivo xenograft | Tumor Growth Inhibition | Effective in inhibiting the growth of NCI-H1417 SCLC cells | [2] | |
| ORY-1001 (Iadademstat) | Acute Myeloid Leukemia (AML) | Cell Viability | IC50 | 18 nM | [2] |
| AML | In vivo xenograft | Tumor Growth Inhibition | Significant anti-leukemic effect | [2] | |
| Bomedemstat (IMG-7289) | Myelofibrosis | In vivo | Spleen Size Reduction | Improved symptomatology and reduced spleen sizes in patients | [4] |
Signaling Pathway of LSD1 Inhibition
LSD1 functions as a transcriptional co-repressor by demethylating H3K4me1/2. Its inhibition leads to an increase in H3K4 methylation, resulting in the expression of tumor-suppressor genes. LSD1 can also act as a transcriptional co-activator by demethylating H3K9me1/2 in the presence of androgen and estrogen receptors.[4] Furthermore, LSD1 inhibition can suppress the PI3K/AKT signaling pathway, which is crucial for cancer cell growth and survival.[5]
References
- 1. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Covalent Binding Mechanisms of LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Lysine-specific demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, plays a critical role in epigenetic regulation by demethylating histone and non-histone proteins. Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. Covalent inhibitors of LSD1 have emerged as a promising class of therapeutics due to their potential for high potency and prolonged duration of action. This guide provides a detailed comparison of the covalent binding mechanisms of different classes of LSD1 inhibitors, supported by experimental data and detailed protocols.
Overview of Covalent LSD1 Inhibition
Covalent LSD1 inhibitors primarily function by forming an irreversible covalent bond with the FAD cofactor within the enzyme's active site. This inactivation prevents the demethylation of LSD1 substrates, leading to downstream therapeutic effects. The majority of these inhibitors are mechanism-based, meaning the enzyme's own catalytic activity is required to unmask the reactive species that forms the covalent adduct.
Major Classes of Covalent LSD1 Inhibitors and Their Binding Mechanisms
The most extensively studied covalent LSD1 inhibitors can be broadly categorized based on their chemical scaffolds, primarily tranylcypromine (B92988) (TCP) derivatives, phenelzine (B1198762) derivatives, and propargylamine-containing compounds. While all form a covalent adduct with FAD, the precise nature of the final adduct and the underlying chemical mechanism can differ significantly.
Tranylcypromine (TCP)-Based Inhibitors: The Pioneers of LSD1 Covalent Inhibition
Tranylcypromine, a clinically used monoamine oxidase (MAO) inhibitor, was one of the first compounds identified to covalently inhibit LSD1. Numerous analogs have since been developed with improved potency and selectivity.
Binding Mechanism: FAD Adduct Formation
The inhibitory action of TCP and its derivatives involves the enzyme-catalyzed oxidation of the cyclopropylamine (B47189) moiety. This generates a reactive intermediate that subsequently attacks the FAD cofactor. Structural and mass spectrometry analyses have confirmed that PCPA forms a covalent adduct with FAD in LSD1.[1] The initial non-covalent binding is followed by the formation of a covalent bond, leading to irreversible inactivation of the enzyme.[2][3]
Visualizing the Pathway:
Next-Generation TCP Derivatives: A Twist in the Tale with Grob Fragmentation
More recently, a new generation of precision LSD1 inhibitors, also based on the TCP scaffold, has been developed. These inhibitors exhibit a more complex and distinct covalent binding mechanism involving a Grob fragmentation.[4][5][6]
Binding Mechanism: Covalent Adduct Formation Followed by Grob Fragmentation
Similar to first-generation TCP inhibitors, these compounds form an initial covalent adduct with the FAD cofactor. However, this initial adduct is unstable and undergoes a subsequent Grob fragmentation. This fragmentation event results in the formation of a compact N-formyl FAD adduct and the release of a styrene (B11656) byproduct.[4][6] This unique mechanism allows for selective targeting of LSD1's demethylase activity without disrupting important protein-protein interactions, such as the one with GFI1B.[4][5]
Visualizing the Pathway:
Quantitative Comparison of Covalent LSD1 Inhibitors
The potency of covalent inhibitors is often characterized by their IC50 (half-maximal inhibitory concentration), Ki (inhibitory constant for the initial non-covalent binding), and kinact (rate of inactivation). The overall efficiency of a covalent inhibitor is best described by the kinact/Ki ratio.
| Inhibitor Class | Inhibitor Example | IC50 | Ki | kinact/Ki (M⁻¹s⁻¹) | Binding Mechanism | Reference |
| Tranylcypromine-based (1st Gen) | Tranylcypromine (TCP) | ~2 µM - 5.6 µM | - | 22 - 34 | FAD Adduct Formation | [2][7] |
| GSK-LSD1 | - | - | - | FAD Adduct Formation | [4] | |
| ORY-1001 (Iadademstat) | - | Low nM | 1.19 x 10⁶ | FAD Adduct Formation | [2] | |
| INCB059872 | - | - | - | FAD Adduct Formation | [3] | |
| S2157 | - | - | 6000 | FAD Adduct Formation | [8] | |
| S1427 | - | - | 18000 | FAD Adduct Formation | [8] | |
| Tranylcypromine-based (Next-Gen) | T-448 | - | - | - | Grob Fragmentation | [4] |
| TAK-418 | - | - | - | Grob Fragmentation | [6] | |
| Phenelzine-based | Phenelzine (PLZ) | Millimolar range | - | ~35-fold more efficient than TCP | FAD Adduct Formation | [2] |
| Peptide-based | S9-CMC1 | - | - | - | Covalent bond to Cys360 | [9] |
Note: The reported values can vary depending on the assay conditions.
Experimental Protocols for Characterizing Covalent LSD1 Inhibitors
Accurate characterization of covalent inhibitors requires a combination of enzymatic, biophysical, and cellular assays.
Enzyme Inhibition Assay: Horseradish Peroxidase (HRP)-Coupled Assay
This is a widely used method to determine the kinetic parameters of LSD1 inhibition.
Principle: The demethylase activity of LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of HRP, H₂O₂ oxidizes a substrate (e.g., Amplex Red), leading to a fluorescent or colorimetric signal. The rate of this reaction is proportional to LSD1 activity.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM sodium phosphate, pH 7.4), LSD1 enzyme, a suitable histone peptide substrate (e.g., H3K4me1/2 peptide), HRP, and the HRP substrate.
-
Inhibitor Incubation: Pre-incubate the LSD1 enzyme with various concentrations of the covalent inhibitor for different time points.
-
Reaction Initiation: Initiate the demethylase reaction by adding the histone peptide substrate.
-
Signal Detection: Add the HRP and its substrate to the reaction mixture.
-
Data Analysis: Measure the fluorescence or absorbance over time. The rate of signal increase is inversely proportional to the extent of LSD1 inhibition. The data is then fitted to the Kitz-Wilson equation to determine kinact and Ki values.[10]
Mass Spectrometry for FAD Adduct Confirmation
Mass spectrometry is essential for unequivocally confirming the covalent modification of the FAD cofactor.
Principle: By analyzing the mass of the FAD molecule extracted from the inhibitor-treated enzyme, the formation of a covalent adduct can be confirmed by the expected mass shift.
Protocol Outline:
-
Inhibitor Treatment: Incubate purified LSD1 with the covalent inhibitor to allow for adduct formation.
-
FAD Extraction: Denature the protein (e.g., by heat or chemical treatment) to release the non-covalently bound FAD and the FAD adduct.
-
Chromatographic Separation: Separate the FAD species from the protein and other components using high-performance liquid chromatography (HPLC).
-
Mass Analysis: Analyze the collected fractions using mass spectrometry (e.g., LC-MS/MS or MALDI-TOF) to determine the mass of the FAD species. An increase in mass corresponding to the molecular weight of the reactive inhibitor fragment confirms covalent adduct formation.[1]
Cellular Target Engagement Assay: Chemoprobe-Based Immunoassay
This assay measures the extent to which an inhibitor binds to its target within a cellular context.
Principle: A biotinylated chemical probe that covalently binds to the active site of LSD1 is used. In cells treated with an LSD1 inhibitor, the target enzyme is occupied, preventing the binding of the chemoprobe. The amount of probe-bound LSD1 can then be quantified, providing a readout of target engagement.[2][11]
Protocol Outline:
-
Cell Treatment: Treat cells with varying concentrations of the LSD1 inhibitor.
-
Cell Lysis: Prepare cell lysates under conditions that preserve protein integrity.
-
Chemoprobe Labeling: Incubate the lysates with the biotinylated chemoprobe.
-
Capture and Detection: Capture the probe-bound LSD1 using streptavidin-coated plates and detect the amount of captured enzyme using an LSD1-specific antibody in an ELISA-like format.
-
Data Analysis: The signal is inversely proportional to the level of target engagement by the inhibitor.
Visualizing the Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance. | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Measurement of KDM1A Target Engagement Using Chemoprobe-based Immunoassays [jove.com]
Assessing the Selectivity of INCB059872 Against Other Epigenetic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB059872 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in the pathogenesis of various malignancies, particularly myeloid leukemia.[1][2][3][4] As with any targeted therapeutic, a thorough understanding of its selectivity profile is crucial for predicting on-target efficacy and potential off-target effects. This guide provides a comparative assessment of INCB059872's selectivity, summarizes available data, and details the experimental protocols used to evaluate its specificity against other epigenetic targets.
While comprehensive, quantitative data on the screening of INCB059872 against a broad panel of diverse epigenetic targets (such as a wide range of histone methyltransferases, histone deacetylases, and bromodomains) is not extensively available in the public domain, this guide compiles the existing information and provides a framework for its comparative analysis with other clinical-stage LSD1 inhibitors.
Mechanism of Action of INCB059872
INCB059872 exerts its therapeutic effect through the irreversible inhibition of LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase.[3][4] LSD1 is a critical regulator of gene expression, primarily through the demethylation of mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2), a mark associated with gene repression. By inhibiting LSD1, INCB059872 leads to an accumulation of these histone methylation marks, thereby altering gene expression patterns to induce differentiation and inhibit the proliferation of cancer cells.[4]
The following diagram illustrates the signaling pathway affected by INCB059872:
Comparative Selectivity of LSD1 Inhibitors
The selectivity of LSD1 inhibitors is a critical attribute, as off-target inhibition of other FAD-dependent amine oxidases, such as LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B), can lead to undesirable side effects. The following table summarizes the available selectivity data for several clinical-stage LSD1 inhibitors. While specific IC50 values for INCB059872 against a broad panel are not publicly available, it has been described as a "selective" inhibitor.
| Compound | LSD1 IC50 | LSD2 IC50 | MAO-A IC50 | MAO-B IC50 |
| INCB059872 | Potent (nM range) | Data not publicly available | Data not publicly available | Data not publicly available |
| Iadademstat (ORY-1001) | ~18 nM | >100 µM | >100 µM | >100 µM |
| Bomedemstat (IMG-7289) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| GSK2879552 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Tranylcypromine (TCP) | ~200 µM | >200 µM | ~1.5 µM | ~1.5 µM |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.
Experimental Protocols for Assessing Selectivity
The selectivity of LSD1 inhibitors is typically assessed using a panel of in vitro biochemical assays. Below are detailed methodologies for key experiments used to determine inhibitor potency and selectivity.
LSD1 Enzymatic Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common method for determining the IC50 of inhibitors against LSD1 and other histone demethylases.
-
Principle: The assay measures the demethylation of a biotinylated histone H3 peptide substrate by the LSD1 enzyme. The product of the demethylation reaction is detected by a specific antibody labeled with a fluorescent donor (e.g., Europium cryptate), which binds to the demethylated lysine. A fluorescent acceptor (e.g., XL665) conjugated to streptavidin binds to the biotinylated peptide. When the donor and acceptor are in close proximity, Fluorescence Resonance Energy Transfer (FRET) occurs, generating a signal that is proportional to the amount of demethylated product.
-
Experimental Workflow:
-
Reagents and Conditions:
-
Enzyme: Recombinant human LSD1
-
Substrate: Biotinylated histone H3 (1-21) peptide with mono- or di-methylation at K4
-
Detection Reagents: Europium cryptate-labeled anti-H3K4me0 antibody and Streptavidin-XL665
-
Assay Buffer: Typically contains Tris-HCl, BSA, and other components to ensure optimal enzyme activity.
-
Incubation: Typically at room temperature or 37°C for 1-2 hours.
-
Selectivity Screening Against Other Epigenetic Targets
To assess selectivity, INCB059872 would be tested against a panel of other epigenetic modifying enzymes using similar assay principles, with substrates and detection reagents specific to each enzyme.
-
Histone Demethylases (e.g., other KDMs): Assays would utilize specific histone peptide substrates with the relevant methylation mark and corresponding detection antibodies.
-
Histone Methyltransferases (HMTs): Assays would measure the transfer of a methyl group from a donor (e.g., S-adenosylmethionine) to a histone peptide substrate.
-
Histone Deacetylases (HDACs): Assays typically use an acetylated peptide substrate, and the deacetylated product is detected, often through a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.
-
Bromodomains (including BETs): Binding assays, such as AlphaScreen or TR-FRET, are used to measure the displacement of a biotinylated acetylated histone peptide ligand from the bromodomain by the test compound.
Conclusion
INCB059872 is a potent and selective inhibitor of LSD1 with a promising therapeutic profile in myeloid malignancies. While detailed public data on its selectivity against a broad range of epigenetic targets is limited, the available information suggests a favorable profile with high potency for its intended target. The experimental protocols described in this guide provide a comprehensive overview of the methodologies used to characterize the selectivity of epigenetic inhibitors. Further disclosure of comprehensive selectivity screening data for INCB059872 will be valuable for a more complete assessment of its therapeutic potential and off-target risk profile.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for INCB059872 Tosylate
This document provides crucial safety and logistical guidance for the proper handling and disposal of INCB059872 tosylate, a potent and selective lysine-specific demethylase 1 (LSD1) inhibitor used in laboratory research. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound is not publicly available, general safety protocols for similar tosylate compounds should be strictly followed.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to minimize exposure risk:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust is generated. |
Spill & Exposure Procedures
In Case of a Spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use absorbent pads or other appropriate materials to contain the spill. Avoid raising dust.
-
Clean: Carefully collect the spilled material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by a water rinse.
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Proper Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations for chemical waste.
Step-by-Step Disposal Guide:
-
Segregation: Unused or waste this compound should be segregated from other laboratory waste.
-
Containerization: Place the waste material in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name, "Hazardous Waste," and any other required information.
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Documentation: Maintain a log of all waste generated, including the amount and date of disposal.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental management company. Do not dispose of this compound down the drain or in regular trash.[1][2]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling INCB059872 tosylate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, necessary personal protective equipment (PPE), and proper disposal of INCB059872 tosylate, a potent lysine-specific demethylase 1 (LSD1) inhibitor used in myeloid leukemia research.
This document provides critical operational and safety information to ensure the protection of laboratory personnel and the integrity of research when working with this compound. Adherence to these guidelines is essential for minimizing exposure risks and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on standard laboratory safety protocols for handling potent chemical compounds.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant nitrile gloves (double-gloving recommended) | To prevent skin contact and absorption of the compound. Double-gloving provides an additional layer of protection. |
| Eye Protection | Safety glasses with side shields or a face shield | To protect the eyes from potential splashes or aerosolized particles of the compound. |
| Body Protection | Disposable laboratory coat or gown with long sleeves and tight-fitting cuffs | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when there is a potential for aerosolization of the compound, such as when handling the powder form outside of a containment system. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be conducted in a designated controlled area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation exposure.
-
Preparation: Before handling the compound, ensure that all necessary PPE is readily available and has been properly inspected for any defects. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Reconstitution: When weighing the powdered form of this compound, perform the task within a ventilated enclosure to control dust. When reconstituting the compound, handle solutions with care to avoid splashes and aerosol formation.
-
Handling: Always use appropriate, calibrated equipment for measuring and transferring the compound. Avoid direct contact with the skin, eyes, and clothing.
-
Doffing PPE: Remove PPE in a manner that prevents self-contamination. Gloves should be removed first, followed by the gown and then eye protection. Dispose of all used PPE as hazardous chemical waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and absorbent materials from spills, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
